molecular formula C21H22N2O2 B1677196 OL-135 CAS No. 681135-77-3

OL-135

Numéro de catalogue: B1677196
Numéro CAS: 681135-77-3
Poids moléculaire: 334.4 g/mol
Clé InChI: ILOIOIGZFHGSMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA) . By inhibiting FAAH, this compound effectively elevates brain concentrations of anandamide, providing a powerful research tool for probing the endocannabinoid system without the psychomimetic side effects often associated with direct cannabinoid receptor agonists . This mechanism allows researchers to investigate the physiological roles of endocannabinoid signaling in a selective manner. In preclinical research, this compound has been demonstrated to produce analgesia in rodent models of pain, including the spinal nerve ligation (SNL) and mild thermal injury (MTI) models . Its effects have been shown to be mediated through cannabinoid and opioid systems, as the analgesia can be reversed by the opioid antagonist naloxone and, in certain models, by a selective CB2 receptor antagonist . Beyond pain, this compound has proven valuable in neuroscience research, where it has been shown to accelerate both the acquisition and extinction of spatial memory in a water maze task and to specifically disrupt the acquisition of contextual fear conditioning, highlighting its utility in studying learning, memory, and anxiety-related behaviors . This product is intended for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIOIGZFHGSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681135-77-3
Record name OL-135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681135773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OL-135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC2J8K4ARH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of OL-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) that readily penetrates the central nervous system (CNS).[1] Its mechanism of action in the CNS is centered on the enhancement of the endogenous cannabinoid system by preventing the degradation of the endocannabinoid anandamide (AEA). This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound administration, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: FAAH Inhibition

This compound acts as a competitive and reversible inhibitor of FAAH, an integral membrane enzyme responsible for the hydrolysis of anandamide and other fatty acid amides.[2][3] By blocking FAAH activity, this compound leads to a significant elevation of anandamide levels in the brain.[4][5][6] This augmentation of endogenous anandamide tone potentiates the activation of cannabinoid receptors, primarily CB1 receptors, which are densely expressed in the CNS.[7] The analgesic and anxiolytic effects of this compound are largely attributed to this enhanced cannabinoid receptor signaling.[2][8]

Signaling Pathway

The primary signaling cascade initiated by this compound is depicted below. Inhibition of FAAH leads to an accumulation of anandamide, which then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This activation of CB1 receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a decrease in neurotransmitter release.

OL135_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter_Vesicles Neurotransmitter Vesicles CB1R->Neurotransmitter_Vesicles Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicles->Neurotransmitter_Release FAAH FAAH Anandamide_Degradation Anandamide Degradation FAAH->Anandamide_Degradation Anandamide Anandamide (AEA) Anandamide->CB1R Activates (Retrograde Signaling) Anandamide->FAAH Substrate This compound This compound This compound->FAAH Inhibits (Reversible, Competitive)

Figure 1: this compound Signaling Pathway in the CNS.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its in vivo efficacy.

Table 1: In Vitro FAAH Inhibition
ParameterSpeciesValueReference
Ki -4.7 nM[2][3]
IC50 Human208 ± 35 nM[9]
IC50 Rat47.3 ± 2.9 nM[9]
Selectivity ->60-300 fold vs. other serine hydrolases[2][3]
Table 2: In Vivo Efficacy in Rodent Models
ModelSpeciesEndpointDose/RouteED50Reference
Mild Thermal InjuryRatMechanical Allodyniai.p.6-9 mg/kg[10][11]
Spinal Nerve LigationRatMechanical Allodyniai.p.6-9 mg/kg[10][11]
Fear ConditioningRatContextual Feari.p.5.6 & 10.0 mg/kg (effective doses)[8][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS mechanism of action of this compound.

In Vitro FAAH Activity Assay (Fluorometric)

This protocol is adapted from commercially available FAAH activity assay kits and published methodologies.

FAAH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - FAAH Enzyme (recombinant or tissue homogenate) - Assay Buffer - FAAH Substrate (e.g., AAMCA) - this compound (various concentrations) - FAAH Inhibitor (for control) Prepare_Plate Prepare 96-well plate: - Add Assay Buffer - Add this compound or vehicle - Add FAAH enzyme Prepare_Reagents->Prepare_Plate Initiate_Reaction Initiate reaction by adding FAAH substrate Prepare_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em = 360/465 nm for AMC) Incubate->Measure_Fluorescence Data_Analysis Analyze data: - Plot fluorescence vs. This compound concentration - Calculate IC50 value Measure_Fluorescence->Data_Analysis Fear_Conditioning_Workflow Day1_Training Day 1: Training (Habituation + CS-US Pairings) Day2_Context_Test Day 2: Contextual Fear Test (Measure freezing in the same chamber) Day1_Training->Day2_Context_Test 24 hours Day3_Cued_Test Day 3: Cued Fear Test (Measure freezing to CS in a novel context) Day2_Context_Test->Day3_Cued_Test 24 hours

References

An In-Depth Technical Guide to the Function and Mechanism of OL-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound effectively elevates the endogenous levels of this neurotransmitter, leading to the potentiation of its signaling. This enhanced endocannabinoid tone has been demonstrated in numerous preclinical studies to produce significant analgesic, anxiolytic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Core Function and Mechanism of Action

The principal function of this compound is the inhibition of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of a class of lipid signaling molecules known as fatty acid amides, with a particular preference for anandamide.[2][3] this compound, an α-ketoheterocycle, acts as a reversible, competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from hydrolyzing its substrates.[1][4] This inhibition leads to a significant increase in the concentration of anandamide in the brain and peripheral tissues.[5]

The elevated levels of anandamide then lead to the activation of various downstream signaling pathways. The most well-characterized of these is the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[6] CB1 receptors are predominantly found in the central nervous system and their activation is associated with the analgesic and anxiolytic effects of this compound. CB2 receptors are primarily located in the periphery, particularly on immune cells, and their activation is thought to contribute to the anti-inflammatory properties of FAAH inhibitors.[6] Beyond the cannabinoid receptors, anandamide can also interact with other targets, including the transient receptor potential vanilloid 1 (TRPV1) channels, although the contribution of these interactions to the overall pharmacological profile of this compound is still under investigation.[6][7][8]

Signaling Pathway of this compound Action

OL135_Signaling_Pathway Signaling Pathway of this compound cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibition Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Neurotransmitter Release OL135 This compound FAAH FAAH OL135->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine Anandamide->CB1 Activation Anandamide->Arachidonic_Acid Hydrolysis

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Pain Models
Animal ModelPain TypeEndpointThis compound DoseEffectReference
Spinal Nerve Ligation (Rat)NeuropathicMechanical AllodyniaED₅₀: 6-9 mg/kg (i.p.)Reversal of allodynia[5]
Mild Thermal Injury (Rat)InflammatoryMechanical AllodyniaED₅₀: 6-9 mg/kg (i.p.)Reversal of allodynia[5]
Chronic Constriction Injury (Mouse)NeuropathicMechanical & Cold AllodyniaNot specifiedAttenuation of allodynia[6]
Table 2: Effect of this compound on Brain Anandamide Levels
Animal ModelThis compound DoseBrain Anandamide LevelFold IncreaseReference
Rat20 mg/kg (i.p.)350 pmol/g (vs. 60 pmol/g in vehicle)~5.8[9]
Not specifiedNot specifiedNot specified~3[8]
Table 3: In Vitro Potency of this compound
AssayTargetParameterValueReference
Enzyme Inhibition AssayFAAHKᵢ4.7 nM[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against FAAH. Commercial kits are also available for this purpose.[10]

Objective: To quantify the in vitro inhibition of FAAH by this compound.

Materials:

  • Purified FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Substrate: Anandamide-[ethanolamine-1-³H] or a fluorogenic substrate

  • This compound or other test compounds

  • Scintillation fluid and counter (for radiolabelled assay) or fluorometer (for fluorogenic assay)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • FAAH assay buffer

    • This compound solution at various concentrations

    • Purified FAAH enzyme

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate (e.g., Anandamide-[ethanolamine-1-³H]) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).

  • Product Separation (Radiolabelled Assay):

    • Add an organic solvent (e.g., chloroform/methanol) to each well to extract the radiolabelled ethanolamine product.

    • Centrifuge the plate to separate the aqueous and organic layers.

    • Transfer an aliquot of the aqueous layer containing the [³H]ethanolamine to a scintillation vial.

  • Detection:

    • Radiolabelled Assay: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

    • Fluorogenic Assay: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound compared to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow Workflow for FAAH Inhibition Assay start Start prep_compound Prepare this compound Dilutions start->prep_compound setup_reaction Set up Reaction in 96-well Plate (Buffer, this compound, FAAH) prep_compound->setup_reaction pre_incubation Pre-incubate at 37°C setup_reaction->pre_incubation initiate_reaction Add FAAH Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Stop Reaction incubation->terminate_reaction detection Measure Product Formation (Radioactivity or Fluorescence) terminate_reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: A stepwise workflow for determining the inhibitory potency of this compound on FAAH.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the levels of anandamide in brain tissue following the administration of this compound.

Materials:

  • Rodent brain tissue

  • Homogenizer

  • Internal standard (e.g., anandamide-d8)

  • Organic solvents (e.g., acetonitrile, ethyl acetate, methanol)

  • Solid-phase extraction (SPE) columns (optional)

  • LC-MS/MS system

Procedure:

  • Tissue Collection and Homogenization:

    • Rapidly dissect and freeze the brain tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation of anandamide.

    • Weigh the frozen tissue and homogenize it in a cold buffer (e.g., phosphate-buffered saline) containing an internal standard.

  • Lipid Extraction:

    • Add a cold organic solvent (e.g., acetonitrile or a mixture of chloroform and methanol) to the homogenate to precipitate proteins and extract lipids.

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet the protein.

  • Sample Cleanup (Optional but Recommended):

    • Collect the supernatant containing the lipid extract.

    • For cleaner samples, perform solid-phase extraction (SPE). Condition an SPE column, load the extract, wash away impurities, and then elute the anandamide-containing fraction with an appropriate solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Separate anandamide from other lipids on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

    • Tandem Mass Spectrometry (MS/MS): Detect and quantify anandamide using electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion (the molecular weight of anandamide) to a specific product ion.

  • Data Analysis:

    • Generate a standard curve using known concentrations of anandamide and the internal standard.

    • Quantify the amount of anandamide in the brain samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the weight of the brain tissue.

Contextual Fear Conditioning in Rodents

This protocol describes a behavioral experiment to assess the anxiolytic-like effects of this compound.[11][12][13]

Objective: To evaluate the effect of this compound on the acquisition and expression of conditioned fear.

Materials:

  • Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock, equipped with a sound generator and a video camera)

  • This compound

  • Vehicle solution

  • Experimental animals (e.g., rats or mice)

Procedure:

  • Acclimation: Allow the animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days prior to the experiment to reduce stress.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a specific time point before the conditioning session (e.g., 30 minutes).

  • Conditioning (Day 1):

    • Place the animal in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).

    • At the end of the CS presentation, deliver a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 2 seconds, 0.5 mA).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.

    • After the last pairing, leave the animal in the chamber for an additional period (e.g., 1 minute) before returning it to its home cage.

  • Contextual Fear Test (Day 2):

    • Place the animal back into the same conditioning chamber (the context) without presenting the auditory cue or the footshock.

    • Record the animal's behavior for a set period (e.g., 5 minutes).

    • The primary measure is "freezing," defined as the complete absence of movement except for respiration.

  • Cued Fear Test (Day 3):

    • Place the animal in a novel context (different from the conditioning chamber in terms of shape, color, and odor).

    • After a baseline period, present the auditory CS (the tone) without the footshock.

    • Measure the amount of freezing during the CS presentation.

  • Data Analysis:

    • Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.

    • Compare the freezing behavior between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A reduction in freezing in the this compound group is indicative of an anxiolytic-like effect.

Concluding Remarks

This compound represents a significant tool for investigating the therapeutic potential of the endocannabinoid system. Its selective and reversible inhibition of FAAH provides a mechanism to enhance endogenous anandamide signaling, offering a more nuanced approach compared to direct cannabinoid receptor agonists. The preclinical data strongly support its analgesic and anxiolytic properties, making it a valuable lead compound in the development of novel therapeutics for pain and anxiety disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FAAH inhibitors, facilitating further research into their pharmacological effects and potential clinical applications.

References

An In-depth Technical Guide to OL-135: Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory effect on FAAH are presented. Furthermore, the role of this compound in modulating the FAAH signaling pathway is elucidated through descriptive text and a corresponding signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of FAAH inhibitors.

Chemical Structure and Properties

This compound, with the CAS number 681135-77-3, is classified as an α-ketoheterocycle.[1] Its chemical structure is characterized by a heptanone backbone linked to a 5-(2-pyridinyl)-2-oxazolyl moiety. This structural arrangement is crucial for its interaction with the active site of the FAAH enzyme.

The IUPAC name for this compound is 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone.[2] Its molecular formula is C₂₁H₂₂N₂O₂, corresponding to a molecular weight of 334.41 g/mol .[2][3][4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone[2]
CAS Number 681135-77-3[3]
Molecular Formula C₂₁H₂₂N₂O₂[2]
Molecular Weight 334.41 g/mol [2][3][4]
Appearance White to beige powder[4]
Solubility DMSO: 5 mg/mL (warmed)[4]
SMILES String n1c(oc(c1)c3ncccc3)C(=O)CCCCCCc2ccccc2[4]
InChI Key ILOIOIGZFHGSMS-UHFFFAOYSA-N[2]

Biological Activity and Mechanism of Action

This compound is a central nervous system (CNS) penetrant compound that exhibits its pharmacological effects by selectively and reversibly inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its endogenous levels and enhanced signaling through cannabinoid receptors (CB1 and CB2).[4] This mechanism of action is responsible for the analgesic properties of this compound observed in preclinical models of pain.[3]

Table 2: In Vitro and In Vivo Activity of this compound

AssaySpeciesValueReference
FAAH IC₅₀ Human4.4 nM[1]
FAAH IC₅₀ Rat420 ± 15 nM[1]
ED₅₀ (Mild Thermal Injury Model) Rat6-9 mg/kg[5]
ED₅₀ (Spinal Nerve Ligation Model) Rat6-9 mg/kg[5]
Plasma Concentration at ED₅₀ Rat0.7 µM (240 ng/ml)[5]

Signaling Pathway

The inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. Under normal physiological conditions, anandamide is synthesized on demand and, after exerting its effects on cannabinoid receptors, is rapidly hydrolyzed by FAAH into arachidonic acid and ethanolamine. This compound blocks this degradation step, thereby prolonging the signaling of anandamide.

FAAH_Signaling_Pathway FAAH Signaling Pathway Modulation by this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide synthesis Anandamide->CB1 activates FAAH FAAH Anandamide->FAAH substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid hydrolysis OL135 This compound OL135->FAAH inhibits

Caption: Modulation of the FAAH signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone, can be achieved through a multi-step process. A general synthetic approach involves the coupling of a pyridine-containing building block with a phenylheptanone derivative. The following is a representative synthetic scheme based on the synthesis of similar keto-oxazole compounds.

Experimental Workflow for Synthesis

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Materials: 2-cyanopyridine and 7-phenylheptanoic acid Step1 Step 1: Oxazole Formation (e.g., reaction of 2-cyanopyridine with an appropriate reagent to form the oxazole ring) Start->Step1 Intermediate1 Intermediate: 5-(pyridin-2-yl)oxazole derivative Step1->Intermediate1 Step2 Step 2: Acylation (Coupling of the oxazole intermediate with 7-phenylheptanoyl chloride or a related activated carboxylic acid) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization FAAH_Assay_Workflow Workflow for FAAH Inhibition Assay Prepare_Reagents Prepare Reagents: - FAAH enzyme solution - Assay buffer - this compound dilutions - FAAH substrate solution Incubate_Inhibitor Incubate FAAH enzyme with varying concentrations of this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding fluorogenic FAAH substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence intensity (e.g., Ex: 340-360 nm, Em: 450-465 nm) Incubate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC₅₀ value Measure_Fluorescence->Data_Analysis

References

The Potent and Selective FAAH Inhibitor OL-135: A Technical Guide to its Role in Anandamide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of the endocannabinoid anandamide (AEA) and the mechanism of action of OL-135, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This document details the biosynthesis and metabolic pathways of anandamide, the inhibitory effects of this compound, and its high selectivity over other serine hydrolases. Furthermore, it includes detailed experimental protocols for assessing FAAH inhibition and quantifying anandamide levels, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Introduction to Anandamide Metabolism

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory.[1] The biological activity of anandamide is tightly controlled by its synthesis, transport, and metabolic degradation.[2][3]

Biosynthesis of Anandamide

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE).[1] The primary and most recognized pathway for anandamide synthesis involves the hydrolysis of NAPE by a specific phospholipase D, known as NAPE-PLD.[2][4] Several alternative pathways for anandamide synthesis from NAPE have also been identified, involving enzymes such as phospholipase C (PLC) and a protein tyrosine phosphatase (PTPN22), as well as a pathway involving α/β-hydrolase domain 4 (ABHD4) and glycerophosphodiesterase (GDE1).[2][5]

Degradation of Anandamide

The primary route for the termination of anandamide signaling is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[1][6] FAAH is an integral membrane protein that belongs to the serine hydrolase family and converts anandamide into arachidonic acid and ethanolamine, thereby inactivating it.[1][7]

While FAAH is the principal enzyme in anandamide degradation, other metabolic pathways also contribute, including:

  • Cyclooxygenase-2 (COX-2): Converts anandamide to prostamides.[2][4]

  • Lipoxygenases (LOX): Metabolize anandamide into hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[2]

  • Cytochrome P450 (P450s): Can also oxygenate anandamide.[2]

Monoacylglycerol lipase (MGL), the primary enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (2-AG), does not significantly contribute to anandamide hydrolysis.[8][9]

This compound: A Selective FAAH Inhibitor

This compound is a well-characterized, potent, and selective inhibitor of FAAH that belongs to the α-ketoheterocycle class of compounds. It acts as a reversible, competitive inhibitor, binding to the active site of FAAH and preventing the hydrolysis of anandamide. This inhibition leads to an increase in endogenous anandamide levels, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound are critical parameters for its use as a research tool and potential therapeutic agent.

Parameter Enzyme Value Species Reference
Ki FAAH4.7 nMNot Specified
IC50 FAAH15 nMHuman
Selectivity MGL>200-foldMouse[2]
Selectivity Other Serine Hydrolases>60–300 foldNot Specified
In Vivo Effects of this compound

Administration of this compound has been shown to significantly elevate anandamide levels in the brain and produce analgesic effects in various animal models of pain.

Parameter Condition Result Species Reference
Brain Anandamide Levels 20 mg/kg this compound (i.p.)350 pmol/g tissue (vs. 60 pmol/g in vehicle)Rat
Analgesia (ED50) MTI and SNL models6-9 mg/kg (i.p.)Rat
Plasma Concentration at ED50 MTI and SNL models0.7 µM (240 ng/ml)Rat

Signaling Pathways

Anandamide Metabolism Pathway

The following diagram illustrates the primary synthesis and degradation pathways of anandamide, highlighting the role of FAAH and the inhibitory action of this compound.

anandamide_metabolism Anandamide Metabolism and Inhibition by this compound NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) Anandamide Anandamide (AEA) NAPE->Anandamide NAPE_PLD NAPE-PLD NAPE_PLD->NAPE Arachidonic_Acid Arachidonic Acid Anandamide->Arachidonic_Acid hydrolysis Ethanolamine Ethanolamine Anandamide->Ethanolamine hydrolysis Prostamides Prostamides Anandamide->Prostamides FAAH FAAH FAAH->Anandamide OL135 This compound OL135->FAAH inhibits COX2 COX-2 COX2->Anandamide

Caption: Anandamide metabolism and the inhibitory action of this compound on FAAH.

Anandamide Signaling via CB1/CB2 Receptors

Increased anandamide levels resulting from FAAH inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs).

anandamide_signaling Anandamide Signaling Cascade Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 G_protein Gi/o Protein CB1->G_protein activates PLC Phospholipase C (PLC) CB1->PLC activates (via Gq) CB2->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to PKA PKA cAMP->PKA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: Downstream signaling of anandamide via CB1 and CB2 receptors.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available kits and provides a method for determining the inhibitory activity of compounds like this compound on FAAH.

Materials:

  • FAAH enzyme (human recombinant or tissue homogenate)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • 100% Activity Wells: Add assay buffer, solvent control, and FAAH enzyme.

    • Inhibitor Wells: Add assay buffer, test inhibitor at various concentrations, and FAAH enzyme.

    • Background Wells: Add assay buffer and solvent control (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Calculate the IC50 value by fitting the data to a dose-response curve.

faah_assay_workflow FAAH Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Substrate - this compound dilutions Start->Prepare_Reagents Setup_Plate Set up 96-well plate: - Control wells - Inhibitor wells - Background wells Prepare_Reagents->Setup_Plate Pre_incubate Pre-incubate plate (e.g., 15 min at 37°C) Setup_Plate->Pre_incubate Add_Substrate Add FAAH Substrate Pre_incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric FAAH inhibition assay.

Quantification of Anandamide by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from biological matrices, such as brain tissue.

Materials:

  • Biological tissue (e.g., rat brain)

  • Homogenization buffer

  • Internal standard (e.g., anandamide-d8)

  • Extraction solvent (e.g., toluene or a mixture of ethyl acetate/hexane)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Homogenize the tissue in a suitable buffer on ice.

    • Add the internal standard to the homogenate.

  • Liquid-Liquid Extraction (LLE):

    • Add the extraction solvent to the homogenate.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution (e.g., water/acetonitrile with formic acid).

    • Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of anandamide.

    • Calculate the concentration of anandamide in the samples based on the peak area ratio of the analyte to the internal standard.

anandamide_quantification_workflow Anandamide Quantification Workflow Start Start Homogenize Homogenize Tissue (with internal standard) Start->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Analyze Data Analysis (Standard Curve) LC_MSMS->Analyze End End Analyze->End

Caption: Workflow for anandamide quantification by LC-MS/MS.

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

The SNL model is a widely used and clinically relevant model to study neuropathic pain and to evaluate the efficacy of analgesic compounds like this compound.

Procedure:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat).

    • Expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for a short period.

  • Behavioral Testing:

    • Allow the animal to recover for a specified period (e.g., 7-14 days) for the development of neuropathic pain.

    • Assess mechanical allodynia using von Frey filaments. A decrease in the paw withdrawal threshold indicates the presence of allodynia.

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., intraperitoneally).

  • Post-drug Behavioral Assessment:

    • Measure the paw withdrawal threshold at various time points after drug administration to determine the anti-allodynic effect of the compound.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its high potency and selectivity for FAAH allow for the specific elevation of endogenous anandamide levels, providing insights into the physiological and pathological roles of this signaling lipid. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into anandamide metabolism and the therapeutic potential of FAAH inhibition.

References

OL-135: A Technical Guide to its Application in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OL-135 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, this compound elevates the endogenous levels of AEA in the central nervous system, thereby enhancing endocannabinoid signaling.[4] This mechanism of action has positioned this compound as a compound of significant interest for the therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the use of this compound in neurological disorder models.

Mechanism of Action

This compound functions by reversibly binding to the active site of the FAAH enzyme. This inhibition leads to a significant increase in the concentration of anandamide in the brain and spinal cord.[4] Elevated anandamide levels, in turn, lead to increased activation of cannabinoid receptors, primarily CB1 and CB2, which are pivotal in modulating neurotransmission, neuroinflammation, and pain perception. The therapeutic potential of FAAH inhibitors like this compound lies in their ability to amplify the endogenous cannabinoid system's activity in a targeted and activity-dependent manner, potentially offering a more nuanced therapeutic effect with a lower side-effect profile compared to direct cannabinoid receptor agonists.[5]

Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA_release Anandamide (AEA) Release CB1R CB1 Receptor AEA_release->CB1R Activates FAAH FAAH Enzyme AEA_release->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Metabolizes to OL135 This compound OL135->FAAH Inhibits

Caption: Mechanism of this compound action on FAAH and anandamide signaling.

Preclinical Data in Neurological Disorder Models

While the therapeutic potential of FAAH inhibition is being explored in a wide range of neurodegenerative diseases, preclinical studies directly investigating this compound are most prominent in the areas of neuropathic pain and anxiety models.[1][2][3]

Neuropathic and Inflammatory Pain Models

This compound has demonstrated significant analgesic effects in rodent models of neuropathic and inflammatory pain.[3] Administration of this compound has been shown to reverse mechanical allodynia in the spinal nerve ligation (SNL) and mild thermal injury (MTI) models in rats.[3]

ModelSpeciesCompoundDoseRouteKey FindingsReference
Spinal Nerve Ligation (SNL)RatThis compound20 mg/kgi.p.Significant reversal of mechanical allodynia.[4]
Mild Thermal Injury (MTI)RatThis compound20 mg/kgi.p.Significant reduction in allodynia, comparable to morphine.[4]
Chronic Constriction Injury (CCI)MouseThis compound10 mg/kgi.p.Attenuated mechanical and cold allodynia.[6]
TissueTreatmentAnandamide Level (pmol/g)Fold IncreaseReference
BrainVehicle~1.5-[4]
BrainThis compound (20 mg/kg)~2.5~1.7x[4]
Spinal CordVehicle~2.0-[4]
Spinal CordThis compound (20 mg/kg)~3.5~1.75x[4]
Anxiety and Fear Conditioning Models

This compound has also been investigated in models of anxiety, specifically in fear conditioning paradigms. These studies suggest a role for the endocannabinoid system in the modulation of fear memory.

ModelSpeciesCompoundDoseRouteKey FindingsReference
Classical Fear ConditioningRatThis compound5.6 mg/kg and 10.0 mg/kgi.p.Disrupted the acquisition of contextual, but not auditory, fear conditioning.[7]

Potential Applications in Neurodegenerative Diseases

While direct experimental evidence for this compound in Alzheimer's, Parkinson's, and multiple sclerosis models is limited, the known role of FAAH and the endocannabinoid system in the pathophysiology of these diseases suggests a strong therapeutic potential.[7][8][9][10]

Alzheimer's Disease (AD)

Studies have shown that FAAH inhibition can exert beneficial effects in mouse models of AD by reducing neuroinflammation, suppressing β-amyloid production, and improving cognitive deficits.[10] Although these studies primarily utilized other FAAH inhibitors like URB597, the shared mechanism of action suggests that this compound could have similar neuroprotective effects.[9]

Parkinson's Disease (PD)

The endocannabinoid system is dysregulated in Parkinson's disease, and targeting this system is considered a promising therapeutic strategy. FAAH inhibition could potentially offer neuroprotection and symptomatic relief by modulating dopamine signaling and reducing neuroinflammation in brain regions affected by PD. Further preclinical studies are warranted to explore the efficacy of this compound in established PD models, such as the 6-OHDA or MPTP models.

Multiple Sclerosis (MS)

In models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), modulation of the endocannabinoid system has been shown to reduce neuroinflammation and ameliorate disease severity. The anti-inflammatory properties of elevated anandamide levels through FAAH inhibition suggest that this compound could be a valuable therapeutic agent for MS.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This protocol is adapted from established methods for inducing neuropathic pain.

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used.

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).

  • Surgical Procedure:

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Carefully isolate the L5 spinal nerve.

    • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) and assess its effect on allodynia.

Experimental Workflow for the SNL Model

SNL_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimatization->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline_Testing->SNL_Surgery Post-Op_Recovery Post-operative Recovery (1 week) SNL_Surgery->Post-Op_Recovery Confirm_Neuropathy Confirm Neuropathic Pain (Behavioral Testing) Post-Op_Recovery->Confirm_Neuropathy Drug_Administration This compound or Vehicle Administration Confirm_Neuropathy->Drug_Administration Post-Drug_Testing Post-treatment Behavioral Testing Drug_Administration->Post-Drug_Testing Data_Analysis Data Analysis Post-Drug_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound efficacy in the SNL model.

Fear Conditioning Protocol in Rats

This protocol is based on classical fear conditioning paradigms.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.

  • Habituation: Place the rat in the conditioning chamber for a period of time (e.g., 5-10 minutes) on the day before conditioning.

  • Conditioning:

    • Place the rat in the chamber.

    • Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30 seconds).

    • At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

    • Repeat CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval.

  • Contextual Fear Testing: 24 hours after conditioning, place the rat back in the same chamber and measure freezing behavior in the absence of the CS and US.

  • Cued Fear Testing: 48 hours after conditioning, place the rat in a novel context and present the CS without the US. Measure freezing behavior during the CS presentation.

  • Drug Administration: Administer this compound (e.g., 5.6 or 10.0 mg/kg, i.p.) at a specified time before or after the conditioning session to assess its effect on acquisition or consolidation of fear memory.

Quantification of Anandamide in Brain Tissue

This protocol outlines a general method for measuring anandamide levels using HPLC-MS/MS.

  • Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, spinal cord). Immediately freeze the tissue in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., d8-AEA).

  • Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

  • HPLC-MS/MS Analysis:

    • Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a C18 column for chromatographic separation.

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific mass transitions for anandamide and the internal standard.

  • Quantification: Calculate the concentration of anandamide based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in neurological disorders. Its efficacy in preclinical models of neuropathic pain and anxiety is well-documented. While direct evidence in major neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis is still emerging, the established role of FAAH in the pathophysiology of these conditions provides a strong rationale for further investigation of this compound as a potential therapeutic agent. The detailed protocols provided in this guide are intended to facilitate the design and execution of future preclinical studies to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for OL-135 in Rat Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of OL-135, a reversible fatty acid amide hydrolase (FAAH) inhibitor, for the treatment of neuropathic pain in rat models. The following sections detail the effective doses, experimental protocols, and the underlying mechanism of action of this compound.

Summary of In Vivo Efficacy of this compound

This compound has demonstrated significant analgesic effects in various rat models of neuropathic pain. It effectively reverses mechanical allodynia, a key symptom of neuropathic pain. The primary mechanism of action is the inhibition of FAAH, which leads to an increase in the endogenous cannabinoid anandamide.

Parameter Details References
Drug This compound (1-oxo-1-[5-(2-pyridyl)-2-yl]-7-phenylheptane)[1][2]
Animal Model Spinal Nerve Ligation (SNL) model in male Sprague-Dawley rats[2][3][4]
Partial Nerve Ligation model in rats[1]
Administration Route Intraperitoneal (i.p.) injection[3][4]
Effective Dose Range ED50 between 6 and 9 mg/kg for reversal of mechanical allodynia in the SNL model.[4]
A standard effective dose of 20 mg/kg (i.p.) has been shown to significantly reverse mechanical allodynia.[3][5][3][5]
Doses ranging from 2 to 60 mg/kg have been used to demonstrate a dose-dependent protection of brain FAAH activity.[4][4]
Therapeutic Effect Reverses mechanical allodynia.[3][4][5][3][4][5]
The anti-allodynic effects are comparable to morphine.[3][5][3][5]
Mechanism of Action Inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide in the brain and spinal cord.[3][6][3][6]
The analgesic effect in the SNL model is primarily mediated by the CB2 receptor.[3][4][3][4]
The involvement of the opioid system has also been suggested, as naloxone can reverse the anti-allodynic effects.[2][3][2][3]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical procedure induces mechanical allodynia, mimicking neuropathic pain in humans.

Materials:

  • Male Sprague-Dawley rats (110-130 g)[2]

  • Isoflurane for anesthesia[2]

  • Fine rongeurs[2]

  • Surgical tools (scalpel, forceps, retractors)

  • Suture materials

Procedure:

  • Anesthetize the rat using isoflurane (3% for induction, 1-1.5% for maintenance) in a mixture of 33% O2 and 67% N2O.[2]

  • Place the animal in a prone position.[2]

  • Make a midline incision at the L3-S2 level of the spine.[2]

  • Separate the left paraspinal muscles from the spinal processes at the L4-S2 level.[2]

  • Carefully remove a portion of the L6 transverse process to expose the L4-L6 spinal nerves.[2]

  • Tightly ligate the L5 and L6 spinal nerves.[2]

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 14-18 days to allow for the full development of neuropathic pain behaviors before drug administration and testing.[2]

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold of the paw to a mechanical stimulus.

Materials:

  • von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in individual chambers on the elevated mesh platform.

  • Apply von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw.

  • Begin with a filament of low force and progressively increase the force until a withdrawal response is elicited.

  • A positive response is recorded as a sharp withdrawal of the paw.

  • The force at which the paw is withdrawn is recorded as the paw withdrawal threshold. A decrease in this threshold indicates mechanical allodynia.

Administration of this compound

Preparation:

  • Dissolve this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

Procedure:

  • Administer this compound or vehicle control via i.p. injection at the desired dose (e.g., 20 mg/kg).[3][4]

  • Conduct behavioral testing (e.g., von Frey test) at specific time points after administration. The maximum effect of this compound is typically observed around 30 minutes post-injection, with significant effects lasting up to 60 minutes.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in a rat neuropathic pain model.

OL135_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB2 CB2 Receptor Anandamide->CB2 Activates Metabolites Inactive Metabolites FAAH->Metabolites Analgesia Analgesic Effect (Reduced Pain Transmission) CB2->Analgesia OL135 This compound OL135->FAAH Inhibits

Caption: Mechanism of action of this compound in reducing neuropathic pain.

Experimental_Workflow A Spinal Nerve Ligation (SNL) Surgery in Rats B Post-operative Recovery (14-18 days) A->B C Baseline Behavioral Testing (von Frey Test) B->C D Administration of this compound (i.p. injection) C->D E Post-treatment Behavioral Testing (von Frey Test at 30 & 60 min) D->E F Data Analysis E->F

Caption: Experimental workflow for evaluating this compound in the SNL rat model.

References

OL-135: Application Notes and Protocols for Fear Conditioning Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OL-135 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. This application note provides detailed protocols and data on the use of this compound in fear conditioning paradigms, a widely used preclinical model for studying the neurobiology of fear, anxiety, and trauma-related disorders.

Recent studies have demonstrated that this compound specifically disrupts the acquisition of contextual fear memory, without affecting auditory fear conditioning or shock reactivity.[1] This suggests a targeted role for endocannabinoid signaling in the neural circuits underlying context-dependent fear, making this compound a valuable tool for investigating the mechanisms of fear memory and for the preclinical assessment of novel anxiolytic therapies.

Mechanism of Action

This compound exerts its effects by increasing the availability of the endocannabinoid anandamide (AEA) in the brain. AEA acts as a retrograde messenger, primarily at cannabinoid type 1 (CB1) receptors located on presynaptic terminals. This activation of CB1 receptors typically leads to a reduction in the release of neurotransmitters, thereby modulating synaptic plasticity. The disruption of contextual fear conditioning by this compound is thought to be mediated by the enhanced AEA signaling in brain regions critical for processing contextual information and forming associative memories, such as the hippocampus and prefrontal cortex.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on contextual and auditory fear conditioning in rats.[1]

Table 1: Effect of Pre-Training Administration of this compound on Contextual Fear Conditioning

Treatment Group (n)Dose (mg/kg, i.p.)Mean Freezing Percentage (%) in ContextStatistical Significance (vs. Vehicle)
Vehicle (12)0~55-
This compound (13)5.6~35p < 0.05
This compound (12)10.0~30p < 0.05

Data are approximated from graphical representations in Burman et al., 2016 and represent the percentage of time spent freezing during the contextual fear memory test.

Table 2: Effect of Pre-Training Administration of this compound on Auditory-Cued Fear Conditioning

Treatment Group (n)Dose (mg/kg, i.p.)Mean Freezing Percentage (%) to Auditory CueStatistical Significance (vs. Vehicle)
Vehicle (12)0~60-
This compound (13)5.6~58Not Significant
This compound (12)10.0~55Not Significant

Data are approximated from graphical representations in Burman et al., 2016 and represent the percentage of time spent freezing during the presentation of the auditory cue in a novel context.

Table 3: Effect of Pre-Training Administration of this compound on Shock Reactivity

Treatment Group (n)Dose (mg/kg, i.p.)Mean Shock Reactivity (Arbitrary Units)Statistical Significance (vs. Vehicle)
Vehicle (12)0No significant difference-
This compound (13)5.6No significant differenceNot Significant
This compound (12)10.0No significant differenceNot Significant

As reported by Burman et al., 2016, there was no effect of drug dose on movement during the shock.

Experimental Protocols

Protocol 1: Contextual Fear Conditioning in Rats

This protocol describes a standard procedure for inducing and assessing contextual fear memory in rats, and for evaluating the effect of this compound on the acquisition of this memory.

Materials:

  • This compound

  • Vehicle solution (e.g., 1:1:18 ethanol:cremophor:saline)

  • Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

  • Timers

  • Video recording and analysis software for scoring freezing behavior (optional, but recommended for accuracy)

Procedure:

  • Habituation (Day 1):

    • Gently handle each rat for 1-2 minutes.

    • Place each rat individually into the fear conditioning chamber for a 10-20 minute session to allow for exploration and habituation to the context. No stimuli (shocks or tones) are presented during this phase.

    • Return the rat to its home cage.

  • Drug Administration and Training (Day 2):

    • Prepare fresh solutions of this compound at the desired concentrations (e.g., 5.6 mg/kg and 10.0 mg/kg) and the vehicle control.

    • Weigh each rat to determine the correct injection volume.

    • Administer this compound or vehicle via i.p. injection 30 minutes prior to the training session.

    • Place the rat in the fear conditioning chamber.

    • Allow a 2-3 minute exploration period.

    • Deliver a series of mild footshocks (e.g., 3-5 shocks of 0.5-1.0 mA intensity for 1-2 seconds each). The inter-shock interval should be varied (e.g., 60-120 seconds) to prevent predictability.

    • Leave the rat in the chamber for an additional 30-60 seconds after the final shock.

    • Return the rat to its home cage.

  • Contextual Fear Memory Test (Day 3):

    • Place the rat back into the same fear conditioning chamber.

    • Record the rat's behavior for a 5-8 minute session. No shocks are delivered during this test.

    • Quantify the amount of time the rat spends "freezing" (defined as the complete absence of movement except for respiration). This can be done manually with a stopwatch or using automated video analysis software.

    • Calculate the percentage of freezing time for each rat.

Visualizations

G cluster_0 Experimental Workflow for this compound in Contextual Fear Conditioning Day1 Day 1: Habituation (Exposure to Conditioning Chamber) Day2 Day 2: Drug Administration & Training (this compound/Vehicle i.p. injection 30 min prior to training) Day1->Day2 Training Training Session: - 2-3 min exploration - 3-5 footshocks (e.g., 0.7 mA, 2s) - 30-60s post-shock period Day2->Training Day3 Day 3: Contextual Fear Memory Test (Re-exposure to the same chamber, no shock) Training->Day3 Analysis Behavioral Analysis (Quantification of % Freezing Time) Day3->Analysis

Caption: Experimental workflow for assessing the effect of this compound on the acquisition of contextual fear memory.

G cluster_1 Signaling Pathway of FAAH Inhibition by this compound OL135 This compound FAAH FAAH Enzyme OL135->FAAH Inhibits Anandamide Anandamide (AEA) (Endocannabinoid) FAAH->Anandamide Degrades CB1R CB1 Receptor (Presynaptic Terminal) Anandamide->CB1R Activates Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) CB1R->Neurotransmitter Leads to Synaptic Modulation of Synaptic Plasticity Neurotransmitter->Synaptic G cluster_2 Logical Relationship: this compound and Fear Memory Modulation Treatment This compound Administration (Pre-Training) Mechanism FAAH Inhibition Treatment->Mechanism NoEffect No Effect on: - Auditory Fear Memory - Shock Reactivity Treatment->NoEffect Biochemical Increased Endogenous Anandamide (AEA) Levels Mechanism->Biochemical Neural Enhanced CB1 Receptor Signaling in Hippocampus & Prefrontal Cortex Biochemical->Neural Behavioral Disruption of Contextual Fear Memory Acquisition Neural->Behavioral

References

Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity Using OL-135: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to elevated levels of AEA, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.

OL-135 is a potent, selective, and reversible inhibitor of FAAH that is capable of penetrating the central nervous system.[2] These characteristics make it a valuable tool for studying the physiological and pathological roles of FAAH and for the development of novel therapeutics.

This document provides detailed application notes and protocols for a fluorometric assay to measure FAAH activity and its inhibition by compounds such as this compound. The assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[3] The increase in fluorescence is directly proportional to FAAH activity, providing a sensitive and continuous assay amenable to high-throughput screening.

Signaling Pathway of FAAH in Endocannabinoid Metabolism

FAAH is a key enzyme in the catabolism of anandamide. The signaling pathway involves the synthesis of anandamide from membrane lipid precursors, its action on cannabinoid receptors (CB1 and CB2), and its subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Exocytosis NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1 Activates (Retrograde Signaling) FAAH FAAH Anandamide->FAAH Substrate ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolyzes Membrane Membrane Lipids Membrane->NAPE_PLD Precursor OL135 This compound OL135->FAAH Inhibits

Endocannabinoid signaling pathway involving FAAH.

Quantitative Data for FAAH Fluorometric Assay

The following table summarizes key quantitative parameters for the fluorometric FAAH assay. This data is essential for assay setup, validation, and interpretation of results.

ParameterValueNotes
Substrate (AAMCA)
Km~0.48 µMThe Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[4]
Inhibitors
This compound (Ki)4.7 nMThe inhibition constant (Ki) for this compound, a measure of its binding affinity to FAAH.
URB-597 (IC50)33.5 nMThe half-maximal inhibitory concentration (IC50) for the well-characterized FAAH inhibitor URB-597 in a fluorometric assay.[4]
Assay Quality
Z'-Factor0.7 - 0.9A measure of the statistical effect size, indicating the suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.[4]

Experimental Protocols

Materials and Reagents
  • FAAH Enzyme Source: Human recombinant FAAH or microsomal preparations from tissues or cells expressing FAAH.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Fluorogenic Substrate: Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA). Prepare a stock solution in DMSO.

  • Inhibitor: this compound. Prepare a stock solution in DMSO.

  • Positive Control Inhibitor: URB-597 or another well-characterized FAAH inhibitor.

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

Experimental Workflow

The following diagram illustrates the general workflow for the fluorometric FAAH inhibition assay.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitors) Plates Prepare 96-well Plate (Add inhibitors/vehicle) Reagents->Plates Enzyme Prepare FAAH Enzyme (Dilute to working concentration) AddEnzyme Add FAAH Enzyme to Wells Pre-incubate with Inhibitors Enzyme->AddEnzyme Plates->AddEnzyme AddSubstrate Initiate Reaction by Adding AAMCA Substrate AddEnzyme->AddSubstrate Incubate Incubate at 37°C (e.g., 15-30 minutes) AddSubstrate->Incubate Measure Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubate->Measure Background Subtract Background Fluorescence Measure->Background Inhibition Calculate Percent Inhibition Background->Inhibition IC50 Determine IC50 Value (Non-linear regression) Inhibition->IC50

Workflow for the fluorometric FAAH inhibition assay.
Detailed Protocol for FAAH Inhibition Assay

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and bring to room temperature.

    • Thaw the FAAH enzyme source on ice and dilute to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of AAMCA substrate in DMSO (e.g., 10 mM). Further dilute in FAAH Assay Buffer to a working concentration that is at or below the Km (e.g., 1 µM final concentration).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Procedure (96-well plate format):

    • Controls:

      • 100% Activity (No Inhibitor): Add assay buffer and the same volume of DMSO used for the inhibitor to these wells.

      • No Enzyme Control (Background): Add assay buffer and substrate, but no enzyme.

      • Positive Control Inhibitor: Add a known FAAH inhibitor (e.g., URB-597) at a concentration expected to give maximal inhibition.

    • Add 50 µL of the diluted this compound or control solutions to the appropriate wells of the 96-well plate.

    • Add 25 µL of the diluted FAAH enzyme solution to all wells except the No Enzyme Control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the AAMCA substrate solution to all wells. The final reaction volume will be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over a period of 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis
  • Calculate the rate of reaction: For kinetic assays, determine the rate of increase in fluorescence (RFU/min) for each well from the linear portion of the progress curve.

  • Subtract background: Subtract the rate of the No Enzyme Control from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate of sample / Rate of 100% Activity))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Conclusion

The fluorometric assay for FAAH activity provides a robust and sensitive method for characterizing the potency of inhibitors like this compound. The detailed protocols and quantitative data presented in these application notes are intended to guide researchers in the successful implementation and interpretation of this assay. The study of FAAH inhibitors is a promising avenue for the development of novel therapeutics for a variety of disorders, and this assay is a key tool in that endeavor.

References

Application Notes and Protocols: OL-135 Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction OL-135 is a potent, CNS-penetrant, selective, and reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] The primary mechanism of action of this compound is the inhibition of FAAH, which is the principal enzyme responsible for the degradation of the endocannabinoid anandamide.[1][3] By inhibiting FAAH, this compound elevates the endogenous levels of anandamide in the central nervous system, thereby enhancing endocannabinoid signaling.[1] This enhanced signaling is thought to mediate the analgesic and anxiolytic effects observed in preclinical models.[1][4] These properties make this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in neuronal function and a potential therapeutic candidate for neurological and psychiatric disorders.

Primary neuronal cultures provide an essential in vitro system to study the direct effects of compounds on neuronal health, function, and signaling pathways, absent from the complexities of a whole-animal model. This document provides detailed protocols for the preparation of primary neuronal cultures and their subsequent treatment with this compound to investigate its potential neuroprotective or neuromodulatory effects.

Data Presentation

The following tables summarize the quantitative data for this compound based on in vivo and in vitro studies.

Table 1: Pharmacological Profile of this compound

Parameter Value Species/System Reference
Target Fatty Acid Amide Hydrolase (FAAH) - [1]
Mechanism Reversible Inhibitor - [1][2]
IC₅₀ ~5 nM Rat Enzyme [1]

| Selectivity | Devoid of activity at CB₁, CB₂, and mu/delta opioid receptors | - |[1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

Model Effect Effective Dose Species Reference
Mild Thermal Injury Reversal of mechanical allodynia ED₅₀ = 8.9 mg/kg Rat [1]
Spinal Nerve Ligation Reversal of mechanical allodynia ED₅₀ = 5.3 mg/kg Rat [1]
Contextual Fear Conditioning Impaired acquisition 5.6 mg/kg & 10.0 mg/kg Rat [4]

| Anandamide Levels | Significant elevation in brain | 20 mg/kg (i.p.) | Rat |[1] |

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. By inhibiting FAAH within the postsynaptic neuron, this compound prevents the breakdown of anandamide (AEA). This leads to an accumulation of AEA, which then acts as a retrograde messenger, binding to and activating presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release.

Caption: Mechanism of this compound action via FAAH inhibition.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15-17 (E15-E17) mouse embryos.[5]

Materials:

  • Culture vessel coating solutions: Poly-D-Lysine (PDL) and Laminin[5][6]

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) or PBS/Glucose solution[5][7]

  • Digestion solution: Papain (15 units/mL) in HBSS[5]

  • Stop Solution: 10% Donor Equine Serum in HBSS[5]

  • Plating Medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX[8][9]

  • Sterile dissection tools (forceps, micro-scissors)[8]

  • Sterile conical tubes (15 mL, 50 mL) and pipettes

Procedure:

  • Vessel Coating (prepare 1-2 days in advance):

    • Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-Lysine (PDL) solution and incubate for at least 1-3 hours at 37°C.[6][10]

    • Aspirate PDL and wash three times with sterile distilled water.[6]

    • Allow vessels to air-dry completely in a laminar flow hood.[8]

    • Add laminin working solution (e.g., 20 µg/mL) and incubate overnight at 37°C.[5][6]

    • The next day, wash once with Neurobasal medium before plating cells.[6]

  • Tissue Dissection:

    • Euthanize a timed-pregnant mouse (E15-E17) via approved methods.

    • Harvest the embryonic horns and place them in cold, sterile dissection medium.

    • Under a dissecting microscope, remove individual embryos, decapitate, and isolate the brains in fresh, cold dissection medium.

    • Carefully dissect the cerebral cortices, removing the meninges.

  • Cell Dissociation:

    • Transfer the cortical tissue to a tube containing the pre-warmed papain solution and incubate at 37°C for 20 minutes with gentle agitation.[5][6]

    • Stop the digestion by carefully removing the papain solution and adding an equal volume of Stop Solution.[5]

    • Gently triturate the tissue using progressively smaller fire-polished Pasteur pipettes until a single-cell suspension is achieved.[9]

  • Plating:

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons onto the pre-coated vessels at a desired density (e.g., 2.5 x 10⁵ cells/mL) in pre-warmed Plating Medium.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Culture Maintenance:

    • After 24 hours, perform a half-media change to remove cellular debris.

    • Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol outlines a general procedure for treating mature primary neuronal cultures with this compound to assess its effects.

Materials:

  • Mature primary neuronal cultures (e.g., DIV 7-10)

  • This compound stock solution (dissolved in DMSO or other suitable vehicle)

  • Culture medium

  • Reagents for the desired downstream assay (e.g., cell viability, immunocytochemistry)

Procedure:

  • Preparation of Treatment Media:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be consistent across all conditions (including vehicle control) and should not exceed 0.1% to avoid solvent toxicity.

  • Treatment:

    • Carefully remove half of the medium from each well of the neuronal culture plate.

    • Add an equal volume of the prepared treatment medium (containing this compound or vehicle control) to each well.

    • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The optimal duration should be determined empirically.

  • Post-Treatment Processing:

    • Following incubation, the cells can be processed for various downstream analyses as described in the subsequent protocols.

Protocol 3: Assessment of Neuroprotection via MTT Assay

This protocol can be used to determine if this compound protects neurons from an induced insult, such as glutamate excitotoxicity or oxidative stress.

Procedure:

  • Plate and mature primary neurons as described in Protocol 1.

  • Pre-treat cultures with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Introduce a neurotoxic insult (e.g., 100 µM glutamate for 15 minutes or 50 µM H₂O₂ for 1 hour). Include a control group with no insult.

  • Remove the insult-containing medium and replace it with the this compound treatment medium from step 2.

  • Incubate for 24 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

Protocol 4: Immunocytochemistry for Synaptic Markers

This protocol allows for the visualization and quantification of synaptic proteins to assess the effect of this compound on synaptogenesis or synaptic integrity.

Procedure:

  • Culture neurons on sterile glass coverslips as described in Protocol 1.

  • Treat the cultures with this compound as described in Protocol 2 for a desired period (e.g., 72 hours).

  • Fixation:

    • Gently rinse the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

  • Permeabilization and Blocking:

    • Rinse three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[8]

    • Block non-specific antibody binding by incubating in 5% goat serum in PBS for 1 hour at room temperature.[8]

  • Primary Antibody Incubation:

    • Incubate the cells overnight at 4°C with primary antibodies diluted in the blocking solution (e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95 to label pre- and post-synaptic terminals, respectively).

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in the blocking solution.[8]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

    • Image the slides using a fluorescence or confocal microscope. Analyze synaptic density and morphology using appropriate imaging software.

Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for studying this compound in primary neuronal cultures.

Workflow A 1. Prepare Coated Culture Vessels (PDL + Laminin) B 2. Isolate & Dissociate Primary Neurons (e.g., E16 Mouse Cortex) A->B C 3. Plate Neurons & Culture for 7-10 Days B->C D 4. Treat Cultures with This compound or Vehicle C->D E 5. Post-Treatment Incubation (e.g., 24-72 hours) D->E F 6. Downstream Analysis E->F G Cell Viability Assay (e.g., MTT) F->G Neuroprotection? H Immunocytochemistry (e.g., Synaptic Markers) F->H Synaptic Changes? I Biochemical Assay (e.g., Anandamide Levels) F->I Target Engagement?

Caption: General experimental workflow for this compound studies.

References

Application Note: Quantification of Anandamide Levels Following Administration of FAAH Inhibitor OL-135

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating pain, mood, appetite, and memory.[1][2][3] Its signaling is terminated by enzymatic degradation, primarily by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][4] OL-135 is a potent, selective, and reversible inhibitor of FAAH.[5][6] By blocking FAAH activity, this compound prevents the breakdown of anandamide, leading to an elevation of its endogenous levels and enhancement of cannabinoid receptor signaling.[1][7][8] This application note provides a detailed protocol for treating laboratory animals with this compound and subsequently measuring the change in brain anandamide levels using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: this compound

This compound inhibits the FAAH enzyme, which is responsible for hydrolyzing anandamide into arachidonic acid and ethanolamine.[1][4] This inhibition leads to an accumulation of anandamide in the brain and other tissues, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2).[2][9]

cluster_pre Anandamide Synthesis cluster_post Anandamide Action & Degradation NAPE NAPE Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD CB1 CB1/CB2 Receptors Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation OL135 This compound OL135->FAAH Inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

Administration of this compound has been shown to significantly increase anandamide levels in the brain. The following table summarizes data from a study in rats, demonstrating the effect of this compound on brain anandamide concentrations after the administration of exogenous anandamide.[8][10] The inhibitor protects the supplied anandamide from degradation.

Treatment GroupThis compound Dose (i.p.)Brain Anandamide Level (pmol/g tissue)Percent Increase vs. Vehicle
Vehicle Control0 mg/kg~60-
This compound 20 mg/kg ~350 ~483%

Data adapted from studies where rats were pre-dosed with this compound or vehicle, followed by a 20 mg/kg dose of anandamide.[8][10]

Experimental Workflow and Protocols

The overall experimental process involves animal dosing, tissue collection, lipid extraction, and quantitative analysis.

A 1. Animal Dosing (Vehicle vs. This compound) B 2. Tissue Collection (e.g., Brain) A->B 30-60 min post-dose C 3. Tissue Homogenization (in buffer) B->C Immediate processing or flash-freezing D 4. Lipid Extraction (e.g., Liquid-Liquid Extraction) C->D Add internal standards (e.g., AEA-d8) E 5. Sample Purification (e.g., Solid-Phase Extraction) D->E F 6. Sample Concentration (Evaporation & Reconstitution) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Quantification (vs. Standard Curve) G->H

Caption: Experimental workflow for anandamide measurement.
Protocol 1: In Vivo Animal Dosing

This protocol is based on methodologies used in rodent studies to assess the effects of this compound.[7][8][11]

  • Animal Model : Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing : Animals should be housed under standard conditions (12h light/dark cycle, ad libitum access to food and water). Acclimate animals to the facility for at least one week before experimentation.

  • This compound Preparation :

    • Prepare a vehicle solution (e.g., 1:1:18 ratio of ethanol:alkamuls-620:saline).

    • Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 5.6 mg/kg, 10 mg/kg, or 20 mg/kg).[7][8] The final injection volume should be adjusted based on animal weight (e.g., 1 ml/kg).

  • Administration :

    • Divide animals into at least two groups: Vehicle control and this compound treatment.

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

  • Timing : Euthanize animals for tissue collection at a predetermined time point post-injection. The maximal effect of this compound on analgesia has been observed at 30 minutes post-dosing, which can be a suitable endpoint for measuring anandamide levels.[8]

Protocol 2: Brain Tissue Collection and Preparation

Rapid and proper tissue handling is critical to prevent the post-mortem degradation or artificial elevation of anandamide levels.[3]

  • Euthanasia : Euthanize the animal by decapitation or focused microwave irradiation to minimize post-mortem enzymatic activity.

  • Dissection : Immediately dissect the brain (or specific regions like the hippocampus, prefrontal cortex, etc.) on an ice-cold surface.

  • Sample Handling :

    • Record the wet weight of the tissue sample.[12]

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store samples at -80°C until extraction. Long-term storage at -80°C has been shown to be effective for preserving anandamide.[13]

Protocol 3: Anandamide Extraction and Quantification by LC-MS/MS

This protocol is a generalized procedure based on established methods for endocannabinoid extraction from biological tissues.[12][14]

  • Homogenization :

    • To a 2 ml tube containing the frozen brain tissue, add 1 ml of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mM EDTA).

    • Add an internal standard (e.g., anandamide-d8) to each sample to correct for extraction efficiency.

    • Homogenize the tissue using a mechanical homogenizer until no solid tissue is visible. Keep the sample on ice throughout.

  • Lipid Extraction (Liquid-Liquid Extraction) :

    • Add 2 ml of an organic solvent mixture, such as toluene or 2:1:1 chloroform:methanol:Tris buffer, to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Purification (Optional but Recommended) :

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the extracted lipid sample, wash with a polar solvent to remove impurities, and elute the anandamide with a non-polar solvent like acetonitrile or ethyl acetate.

  • Concentration and Reconstitution :

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., acetonitrile/water mixture).[14]

    • Filter the reconstituted sample through a 0.22 µm filter to remove any particulates before analysis.[14]

  • LC-MS/MS Analysis :

    • Chromatographic Separation :

      • Column : C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 2.1 x 100 mm).[14]

      • Mobile Phase A : 0.2% acetic acid or 0.1% formic acid in water.[14]

      • Mobile Phase B : 0.1% formic acid in acetonitrile.[14]

      • Gradient : Use a suitable gradient elution to separate anandamide from other lipids (e.g., start at 75% B, ramp to 100% B).[14]

      • Flow Rate : 0.2-0.4 mL/min.

    • Mass Spectrometry Detection :

      • Ionization Mode : Positive electrospray ionization (+ESI).[14]

      • Detection Mode : Multiple Reaction Monitoring (MRM).

      • MRM Transitions :

        • Anandamide: m/z 348.3 → 62.1

        • Anandamide-d8 (Internal Standard): m/z 356.3 → 62.1

  • Quantification :

    • Generate a standard curve using known concentrations of anandamide standards.

    • Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the final concentration to the initial tissue weight (e.g., pmol/g of tissue) or protein content.[12]

References

Troubleshooting & Optimization

OL-135 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAAH inhibitor, OL-135.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound increases the levels of AEA in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[2][5][6] This enhanced signaling is being investigated for its therapeutic potential in various conditions, including pain and anxiety.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C. Based on stability data for similar FAAH inhibitors, this compound in solid form is expected to be stable for several years under these conditions.[7] Stock solutions in organic solvents like DMSO should also be stored at -20°C and are typically stable for several months. It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis and precipitation.[7]

Q3: Is this compound cell-permeable and can it cross the blood-brain barrier?

A3: Yes, this compound is a CNS-penetrant compound, meaning it can cross the blood-brain barrier to inhibit FAAH in the central nervous system.[1][6] Its ability to be used in in vivo models and elicit central effects confirms its cell permeability.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Solution: this compound is a hydrophobic molecule and is sparingly soluble in aqueous solutions. For preparing stock solutions, organic solvents are necessary.

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of solid this compound in a sterile tube.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C.

Problem: My this compound precipitates when I add it to my aqueous experimental media (e.g., cell culture medium, assay buffer).

Solution: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay. Determine the maximum DMSO concentration your experimental system can tolerate without affecting the results.[8]

  • Dilution Strategy: To minimize precipitation, use a serial dilution approach. It is often better to use a more dilute stock solution to avoid a large volume change when adding it to the aqueous medium.[8] Avoid diluting the DMSO stock directly into a buffer with high salt concentrations, as this can decrease solubility.[9] If possible, perform the final dilution into your assay buffer just before use.

  • Use of Surfactants: For in vitro assays (not cell-based), the addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds.[10]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides solubility information for a structurally similar FAAH inhibitor, URB597, which can be used as a guideline.

SolventApproximate Solubility of URB597
DMSO~10 mg/mL[7]
Ethanol~1 mg/mL[7]
1:2 DMSO:PBS (pH 7.2)~500 µg/mL[7]
Stability Issues

Problem: I am concerned about the stability of this compound in my experimental conditions.

Solution: The stability of this compound can be influenced by pH, temperature, and light.

  • pH: As a general precaution for alpha-ketooxazole compounds, avoid strongly acidic or alkaline conditions, which could potentially lead to hydrolysis. Most experiments should be conducted at a physiological pH (around 7.2-7.4).

  • Temperature: For short-term use, this compound solutions can be kept on ice. For long-term storage, stock solutions should be kept at -20°C. Avoid repeated freeze-thaw cycles.[11]

  • Light: Protect stock solutions from direct light by storing them in amber vials or wrapping tubes in foil.

Experimental Protocols

Preparation of this compound for In Vitro Assays
  • Prepare a 10 mM Stock Solution in DMSO:

    • The molecular weight of this compound is 334.41 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your assay buffer to reach the desired final concentration.

    • Ensure the final DMSO concentration is compatible with your assay. For example, a 1:1000 dilution of a 10 mM stock to achieve a 10 µM final concentration will result in a 0.1% DMSO concentration.

Preparation of this compound for In Vivo Administration

For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of ethanol, a surfactant like Cremophor EL, and saline.

  • Vehicle Preparation (Example: 1:1:18 Ethanol:Cremophor EL:Saline):

    • In a sterile tube, mix 1 part ethanol (e.g., 100 µL).

    • Add 1 part Cremophor EL (e.g., 100 µL) and mix thoroughly with the ethanol.

    • Add 18 parts sterile saline (e.g., 1.8 mL) and mix until a clear emulsion is formed.

  • Dissolving this compound:

    • First, dissolve the required amount of this compound in the ethanol component.

    • Then, add the Cremophor EL and mix.

    • Finally, add the saline and vortex to form the final formulation.

    • This formulation should be prepared fresh before each experiment.

Visualizations

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor GPCR G-protein CB1->GPCR AC Adenylyl Cyclase GPCR->AC cAMP ↓ cAMP AC->cAMP AEA Anandamide (AEA) FAAH FAAH AEA->FAAH AEA_Synapse AEA AEA->AEA_Synapse Release Degradation Degradation Products FAAH->Degradation OL135 This compound OL135->FAAH AEA_Synapse->CB1 Binds

Caption: Mechanism of this compound action on the endocannabinoid system.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment Start Weigh Solid this compound Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Store Store at -20°C Stock->Store Dilute Serial Dilution in Aqueous Buffer Store->Dilute Use as needed Assay Add to Assay Plate (e.g., Cells or Enzyme) Dilute->Assay Precipitation Precipitation Risk Dilute->Precipitation Incubate Incubate Assay->Incubate Readout Measure Endpoint Incubate->Readout Troubleshoot Troubleshoot: - Check final DMSO % - Add surfactant (non-cellular) - Prepare fresh dilution Precipitation->Troubleshoot Precipitation_Troubleshooting Start Precipitate Observed in Aqueous Medium? CheckDMSO Is Final DMSO Concentration >0.5%? Start->CheckDMSO Yes ContactSupport Consult Further Technical Support Start->ContactSupport No ReduceDMSO Lower DMSO Concentration by Adjusting Dilution CheckDMSO->ReduceDMSO Yes CheckBuffer Is Buffer High in Salt? CheckDMSO->CheckBuffer No Success Problem Solved ReduceDMSO->Success ChangeBuffer Dilute in Water First, Then Add to Buffer CheckBuffer->ChangeBuffer Yes UseSurfactant Is it a Cell-Free Assay? CheckBuffer->UseSurfactant No ChangeBuffer->Success AddSurfactant Add 0.01-0.05% Tween-20 to Buffer UseSurfactant->AddSurfactant Yes UseSurfactant->ContactSupport No AddSurfactant->Success

References

Optimizing OL-135 Concentration in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OL-135 for in vitro cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this selective and reversible FAAH inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide.[5] By inhibiting FAAH, this compound leads to an increase in the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and potentially other downstream signaling pathways.[1][5]

Q2: What is a good starting concentration range for this compound in my cell line?

While the optimal concentration is cell-type dependent, a good starting point for a new compound like this compound is to perform a dose-response experiment over a wide range of concentrations. Based on in vivo data where the plasma concentration at the ED50 was 0.7 µM, a preliminary study using a broad range from 1 nM to 100 µM with 10-fold dilutions is recommended.[2][6] This initial screen will help identify an approximate effective concentration.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?

The ideal concentration will provide the desired biological effect with minimal cytotoxicity.[7] This is typically determined by performing a dose-response curve for your specific assay (e.g., measuring downstream signaling, cell proliferation, or apoptosis) in parallel with a cytotoxicity assay (e.g., MTT or LDH assay). The optimal concentration will be the lowest concentration that elicits the maximal desired effect without significantly impacting cell viability.[7]

Q4: I am not observing any effect of this compound in my cells. What could be the reason?

Several factors could contribute to a lack of effect:

  • Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit FAAH in your specific cell type. Consider increasing the concentration.

  • Cell line lacks the target: Ensure your cell line expresses FAAH. You can verify this through techniques like Western blotting or qPCR.

  • Incubation time is too short: The duration of treatment may not be long enough to observe a biological response. A time-course experiment is recommended.[7]

  • Compound degradation: Ensure the compound is properly stored and handled to prevent degradation. It's also important to consider the stability of the compound in your cell culture medium over the course of the experiment.[8]

  • Downstream signaling components are absent: The cellular signaling components downstream of anandamide and its receptors may not be present or functional in your cell line.

Q5: I am observing high levels of cell death. What should I do?

High cytotoxicity can be caused by several factors:

  • Concentration is too high: High concentrations of small molecule inhibitors can lead to off-target effects and general toxicity.[7] It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control in your experiments.[7]

  • Contamination: Rule out any potential contamination of your cell culture or the compound stock.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inconsistent results between experiments - Variation in cell seeding density- Inconsistent this compound concentration- Differences in incubation time- Standardize cell seeding protocols.[9]- Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.- Strictly adhere to the determined optimal incubation time.
Precipitation of this compound in culture medium - Poor solubility of the compound- Concentration exceeds solubility limit- Check the solubility information for this compound.[3]- Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and non-toxic.- Visually inspect the medium for any precipitate after adding the compound.
Off-target effects observed - Concentration of this compound is too high- Use the lowest effective concentration determined from your dose-response and cytotoxicity assays.[10]- Consider using a structurally different FAAH inhibitor as a control to confirm that the observed effect is specific to FAAH inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration range of this compound for a specific biological endpoint.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., antibodies for Western blot, reagents for a functional assay)

  • Phosphate-buffered saline (PBS)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.[9] Incubate overnight to allow for cell attachment.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of 2x concentrated serial dilutions in complete culture medium. A wide range (e.g., 200 µM to 2 nM) is recommended for an initial experiment.[6]

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. This will result in the desired final concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time, based on the expected kinetics of the biological response you are measuring.

  • Assay Performance: After incubation, perform your specific assay to measure the desired biological endpoint (e.g., protein expression, cell signaling event, etc.).

  • Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 (the concentration that gives half-maximal response).

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed and treat your cells with a range of this compound concentrations.

  • Incubation: Incubate the cells for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)Biological Response (Fold Change)Cell Viability (%)
0 (Vehicle)1.0100
0.011.298
0.12.595
14.892
105.175
1005.030

This is example data and will vary depending on the cell line and assay used.

Visualizations

G cluster_0 Experimental Workflow for this compound Optimization start Start with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) dose_response Perform Dose-Response Assay (e.g., measure target engagement or downstream effect) start->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity analyze Analyze Data: Determine EC50 and CC50 dose_response->analyze cytotoxicity->analyze optimal_conc Select Optimal Concentration: Maximal effect with minimal cytotoxicity analyze->optimal_conc end Proceed with experiments using optimal concentration optimal_conc->end G cluster_1 This compound Mechanism of Action OL135 This compound FAAH FAAH (Fatty Acid Amide Hydrolase) OL135->FAAH Inhibits Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Activates Downstream Downstream Cellular Effects (e.g., analgesia, anti-inflammatory) CB_Receptors->Downstream Leads to

References

Technical Support Center: In Vivo OL-135 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OL-135 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound increases the levels of anandamide in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[1][2] This mechanism is thought to be responsible for its analgesic and anxiolytic effects.[2][5]

Q2: What are the common research applications for in vivo this compound studies?

In vivo studies involving this compound primarily focus on its potential therapeutic effects in models of:

  • Pain: Particularly in models of inflammatory and neuropathic pain, where it has been shown to reverse mechanical allodynia.[1][2]

  • Anxiety and Fear: this compound has been investigated in models of anxiety and fear conditioning, where it has been shown to disrupt the acquisition of contextual fear memories.[5][6][7]

  • Memory: Studies have explored its role in spatial memory tasks, suggesting it may accelerate acquisition and extinction rates.[8]

Q3: What are typical doses and routes of administration for this compound in rodents?

The dose and route of administration for this compound can vary depending on the animal model and the specific research question. Intraperitoneal (i.p.) injection is the most commonly reported route of administration.[1][2][5]

Animal ModelDosing Range (i.p.)EfficacyReference
Rat (Pain)6 - 20 mg/kgED50 between 6 and 9 mg/kg for reversal of mechanical allodynia.[1][2]
Rat (Fear)5.6 - 10 mg/kgBoth doses disrupted the acquisition of contextual fear conditioning.[5][6]
Mouse (Pain)100 mg/kgReduced mechanical allodynia by 50% of the maximum possible efficacy.[1]

Q4: How should I prepare this compound for in vivo administration?

A commonly used vehicle for this compound is a mixture of ethanol, Cremophor EL, and saline in a 1:1:18 ratio.[5] It is recommended to prepare the solution shortly before administration.[5]

Troubleshooting Guide

This guide addresses common problems that researchers may encounter during in vivo studies with this compound.

Problem 1: Lack of Efficacy or Inconsistent Results

  • Possible Cause 1: Suboptimal Dosing.

    • Troubleshooting: The dose-response relationship for this compound can be complex. While lower doses (e.g., 2 and 6 mg/kg) may show some FAAH inhibition, significant increases in anandamide levels and behavioral effects are often observed at higher doses (e.g., 20 mg/kg).[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

  • Possible Cause 2: Ineffective FAAH Inhibition.

    • Troubleshooting: Confirm that this compound is effectively inhibiting FAAH in your model. This can be assessed by measuring FAAH activity in brain or other relevant tissues ex vivo. A significant protection of FAAH activity should be observed in the this compound treated group compared to a vehicle control group when challenged with an irreversible FAAH inhibitor.[1]

  • Possible Cause 3: Animal Model Specificity.

    • Troubleshooting: The analgesic effects of this compound are dependent on the presence of FAAH. The compound is ineffective in FAAH knockout mice.[1] Ensure that your animal model has a functional endocannabinoid system.

  • Possible Cause 4: Methodological Variables in Behavioral Assays.

    • Troubleshooting: The effects of FAAH inhibition on emotional reactivity can be sensitive to the specifics of the behavioral paradigm.[7] Minor changes in experimental conditions, such as lighting in the room or the intensity of the aversive stimulus, can influence the outcome.[5][7] It is important to standardize your behavioral testing protocols.

Problem 2: Potential Off-Target Effects

  • Possible Cause: Low Selectivity of this compound.

    • Troubleshooting: this compound has been reported to have low selectivity and may inhibit other enzymes, such as carboxylesterases.[3] To ascertain that the observed effects are mediated by FAAH inhibition, consider including a control group with a structurally different FAAH inhibitor. Additionally, using FAAH knockout animals can help to confirm the on-target effects of this compound.[1]

Problem 3: Formulation and Stability Issues

  • Possible Cause: Poor Solubility or Degradation.

    • Troubleshooting: this compound is a lipophilic compound. If you are not using the recommended ethanol:Cremophor:saline vehicle, you may encounter solubility issues. Visually inspect your formulation for any precipitation before administration. Prepare solutions fresh on the day of the experiment to minimize potential degradation.[5]

Experimental Protocols

Protocol 1: In Vivo FAAH Inhibition Assay

This protocol is adapted from studies demonstrating the in vivo efficacy of this compound.[1]

  • Animal Dosing: Administer this compound or vehicle to rodents via intraperitoneal (i.p.) injection at the desired doses.

  • Tissue Collection: At a specified time point post-dosing (e.g., 30 minutes), euthanize the animals and rapidly collect the brain or other tissues of interest.

  • Homogenization: Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

  • FAAH Activity Measurement: Determine FAAH activity in the homogenates using a commercially available FAAH activity assay kit or by measuring the hydrolysis of a radiolabeled anandamide substrate.

  • Data Analysis: Compare the FAAH activity in the this compound treated groups to the vehicle control group. A significant reduction in FAAH activity indicates successful target engagement.

Protocol 2: Quantification of Anandamide Levels

This protocol allows for the direct measurement of the pharmacodynamic effect of this compound.[1]

  • Animal Dosing: Administer this compound or vehicle i.p.

  • Tissue Collection: At the desired time point, euthanize the animals and collect tissues. It is critical to rapidly freeze the tissues in liquid nitrogen to prevent ex vivo degradation of anandamide.

  • Lipid Extraction: Perform a lipid extraction from the tissue homogenates using a method such as the Folch extraction.

  • Quantification by LC-MS/MS: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide.

  • Data Analysis: Compare the anandamide levels in the this compound treated groups to the vehicle control group. A significant increase in anandamide levels confirms the mechanism of action of this compound.

Visualizations

OL-135_Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron cluster_2 Presynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Binding & Activation Degradation Degradation Products FAAH->Degradation Signaling Downstream Signaling (e.g., ↓ Ca2+ influx) CB1R->Signaling OL135 This compound OL135->FAAH Inhibition OL-135_Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Pharmacodynamic/Pharmacokinetic Analysis cluster_4 Data Analysis A1 Prepare this compound formulation (e.g., 1:1:18 Ethanol:Cremophor:Saline) B1 Administer this compound or Vehicle (i.p.) A1->B1 C1 Perform behavioral assay (e.g., von Frey test for pain, contextual fear conditioning) B1->C1 30 min post-injection D1 Tissue Collection (Brain, Spinal Cord, etc.) C1->D1 E1 Statistical analysis of behavioral and biochemical data C1->E1 D2 FAAH Activity Assay D1->D2 D3 Anandamide Quantification (LC-MS/MS) D1->D3 D2->E1 D3->E1

References

OL-135 off-target effects and selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity of OL-135, a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a selective and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, such as the endogenous cannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in the brain and other tissues.[3][5] This elevation of anandamide is believed to mediate the analgesic and other neurological effects of this compound.[2][5]

Q2: How selective is this compound for FAAH?

The selectivity of this compound has been described with some variation in the literature. Several studies characterize it as a selective FAAH inhibitor. For instance, α-ketoheterocycle inhibitors like this compound have been reported to show excellent selectivity for FAAH compared to other serine hydrolases in mammalian proteomes.[6] It has also been noted as being highly selective for FAAH over monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.[7] However, other reports group this compound with FAAH inhibitors that may have lower selectivity, citing carboxylesterases as a potential off-target.[8] This highlights the importance of empirical validation in specific experimental systems.

Q3: What are the potential off-target effects of this compound?

The primary documented off-target concern for some FAAH inhibitors is the inhibition of other serine hydrolases, particularly carboxylesterases.[8] While some reports suggest this compound has high selectivity[6], another suggests it may share this off-target profile with other inhibitors like URB597 and BMS-1.[8] The analgesic effects of this compound have been shown to be absent in FAAH knockout mice, strongly indicating that its primary analgesic mechanism is on-target.[2][5] However, researchers observing effects inconsistent with FAAH inhibition should consider potential off-target activity.

Q4: How does the mechanism of action of this compound differ from other FAAH inhibitors?

This compound is a reversible covalent inhibitor.[6][9] It belongs to the α-ketoheterocycle class of inhibitors.[3][10] This contrasts with other well-known FAAH inhibitors such as:

  • URB597: An irreversible covalent inhibitor.[7][9]

  • PF-3845: A covalent inhibitor that carbamylates FAAH's serine nucleophile.[6]

  • Compound 2 (a ketobenzimidazole): A reversible, noncovalent inhibitor.[9]

The reversible nature of this compound may lead to a shorter duration of action compared to irreversible inhibitors.[3]

Quantitative Data Summary

Table 1: Comparison of Selectivity and Mechanism for Various FAAH Inhibitors

InhibitorClassMechanismSelectivity ProfileReported Potential Off-TargetsCitations
This compound α-KetoheterocycleReversible, CovalentSelective for FAAH over MAGL.Carboxylesterases[6][7][8][9]
URB597 CarbamateIrreversible, CovalentSelective for FAAH-1 and FAAH-2.Carboxylesterases[7][8][9]
PF-3845 Piperidine UreaCovalent (Carbamylation)Highly selective for FAAH.Minimal off-targets reported in proteome-wide screens.[6]
JNJ-1661010 N/ACovalent, Partially Reversible100x more selective for FAAH-1 over FAAH-2.Not specified.[7]

Table 2: Effective Doses of this compound in Preclinical Models

ModelSpeciesDosing (i.p.)Observed EffectCitation
Mild Thermal Injury (MTI)RatED₅₀: 6-9 mg/kgReversal of mechanical hyperalgesia.[2]
Spinal Nerve Ligation (SNL)RatED₅₀: 6-9 mg/kgReversal of mechanical allodynia.[2]
Mild Thermal Injury (MTI)Mouse100 mg/kg50% reversal of mechanical allodynia.[5]
Fear ConditioningRat5.6 - 10.0 mg/kgDisruption of contextual, but not auditory, fear conditioning.[11][12]

Visualized Workflows and Pathways

cluster_0 This compound Mechanism of Action OL135 This compound FAAH FAAH Enzyme OL135->FAAH Reversible Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Activation Cellular_Effects Analgesic & Neurological Effects CB_Receptors->Cellular_Effects Signaling Cascade

Caption: Mechanism of action for this compound.

Troubleshooting Guides

Problem: Unexpected or inconsistent results in my cell-based assay after this compound treatment.

This could be due to off-target effects, issues with the compound, or experimental variability.

cluster_1 Troubleshooting Unexpected In Vitro Results Start Unexpected Result Observed Step1 1. Confirm Compound Identity & Purity (e.g., LC/MS) Start->Step1 Step2 2. Verify On-Target Activity (FAAH Inhibition Assay) Step1->Step2 Step3 3. Assess Target Engagement in Cells (CETSA) Step2->Step3 Step4 4. Test in a FAAH Knockout/Knockdown Cell Line Step3->Step4 Result_Persists Does the unexpected effect persist? Step4->Result_Persists Conclusion_Off_Target Conclusion: Likely Off-Target Effect Result_Persists->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Likely FAAH-mediated (but previously unknown) or experimental artifact. Result_Persists->Conclusion_On_Target No

Caption: Workflow for troubleshooting unexpected results.

Problem: My in vivo experiment shows a phenotype that is not blocked by cannabinoid receptor antagonists.

The analgesic effects of this compound have been shown to be blocked by CB1 and CB2 receptor antagonists (SR141716A and SR144528, respectively).[2][4] If your observed effect is not, this strongly suggests an off-target or non-cannabinoid mechanism.

  • Recommended Action: The most definitive control experiment is to administer this compound to FAAH knockout mice.[5] If the effect of this compound is absent in these animals, it confirms the phenotype is mediated through FAAH, even if the downstream signaling is not via canonical CB1/CB2 pathways.[2][5] If the effect persists in knockout animals, it is unequivocally an off-target effect.

Key Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is to confirm the biochemical activity of this compound on FAAH.

  • Prepare FAAH Source: Homogenize brain tissue from rats or use recombinant FAAH enzyme.

  • Pre-incubation: Incubate the FAAH enzyme preparation with varying concentrations of this compound (or vehicle control) in an appropriate assay buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., anandamide).

  • Reaction: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

  • Termination & Measurement: Stop the reaction and measure the amount of product formed using an appropriate method (e.g., fluorescence plate reader or liquid scintillation counting).

  • Data Analysis: Calculate the percentage of FAAH inhibition at each this compound concentration and determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound engages with FAAH inside intact cells.[13][14] Ligand-bound proteins are stabilized and less prone to thermal denaturation.[13][15]

cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat intact cells with this compound or vehicle B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble proteins from precipitated aggregates (centrifugation) C->D E 5. Detect remaining soluble FAAH in supernatant (e.g., Western Blot) D->E F 6. Plot remaining FAAH vs. Temp to generate melt curves E->F

Caption: Experimental workflow for the CETSA protocol.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes) to induce denaturation of unbound proteins.[13]

  • Lysis: Lyse the cells to release intracellular contents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of FAAH remaining in the soluble fraction using a method like Western Blotting or mass spectrometry.[13][14]

  • Analysis: A positive result is a "thermal shift," where this compound-treated cells show more soluble FAAH at higher temperatures compared to vehicle-treated cells, indicating target engagement and stabilization.

References

Technical Support Center: Improving the In Vivo Half-Life of OL-135

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo half-life of OL-135, a reversible fatty acid amide hydrolase (FAAH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of unmodified this compound?

Q2: What are the primary mechanisms that contribute to the short in vivo half-life of small molecules like this compound?

The short in vivo half-life of small molecules is often a result of:

  • Rapid metabolism: Primarily hepatic metabolism, often involving cytochrome P450 enzymes.

  • Renal clearance: Small molecules are often efficiently filtered by the kidneys and excreted in urine.

  • Poor oral bioavailability: Challenges with absorption from the gastrointestinal tract can lead to a lower systemic exposure and an apparently shorter half-life.

Q3: What are the most common strategies to extend the in vivo half-life of this compound?

The most common and effective strategies for extending the in vivo half-life of small molecules like this compound include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the molecule to increase its hydrodynamic volume, thereby reducing renal clearance.

  • Liposomal Encapsulation: Formulation of this compound within lipid-based nanoparticles (liposomes) to protect it from degradation and clearance, and to modify its biodistribution.

  • Albumin Binding: Conjugating this compound to a moiety that binds to serum albumin, effectively "piggybacking" on the long half-life of this abundant plasma protein.

Q4: Are there any known off-target effects or toxicities associated with FAAH inhibitors that I should be aware of during in vivo studies?

While FAAH inhibitors are generally designed to be selective, off-target effects can occur. Some FAAH inhibitors have been reported to interact with other serine hydrolases. It is crucial to monitor for any unexpected behavioral changes, signs of toxicity, or alterations in organ function during in vivo experiments. A tragic incident during a Phase I clinical trial with a different FAAH inhibitor (BIA 10-2474) highlights the importance of careful dose-escalation and thorough safety monitoring[1].

Troubleshooting Guides

Problem 1: Low Yield or Inefficient Conjugation during PEGylation of this compound
Potential Cause Troubleshooting Step
Inactive PEG reagent - Use a fresh batch of activated PEG. - Verify the activity of the PEG reagent using a standard amine-containing compound.
Suboptimal reaction conditions - Optimize the pH of the reaction buffer. Amine-reactive PEGylation often works best at a slightly alkaline pH (7.5-8.5). - Adjust the molar ratio of PEG to this compound. A higher excess of PEG may be required. - Increase the reaction time or temperature, while monitoring for potential degradation of this compound.
Steric hindrance - The piperidine ring of this compound might present steric challenges. Consider using a PEG reagent with a longer spacer arm to improve accessibility.
Moisture contamination - Ensure all solvents and reagents are anhydrous, as moisture can quench reactive PEG derivatives.
Problem 2: Poor Encapsulation Efficiency or Instability of this compound Liposomes
Potential Cause Troubleshooting Step
Incompatible lipid composition - this compound is a hydrophobic molecule. Select lipids with a phase transition temperature (Tm) that is appropriate for the encapsulation method. - Experiment with different lipid compositions (e.g., varying the ratio of DSPC to cholesterol) to optimize drug loading.
Suboptimal hydration method - For hydrophobic drugs like this compound, incorporating the drug into the lipid organic phase before film formation is crucial. - Ensure the temperature during hydration is above the Tm of the lipids.
Incorrect liposome size - Use extrusion through polycarbonate membranes with defined pore sizes to achieve a uniform and desired liposome size (e.g., 100 nm) for in vivo applications.
Drug leakage from liposomes - Incorporate cholesterol into the lipid bilayer to increase its stability and reduce drug leakage. - Store liposomal formulations at an appropriate temperature (usually 4°C) and use them within a validated timeframe.
Problem 3: Inconsistent or Unexpected Pharmacokinetic Profile In Vivo
Potential Cause Troubleshooting Step
Formulation issues - Ensure the modified this compound is fully dissolved or homogenously suspended in the vehicle before administration. - For oral administration, consider the use of absorption enhancers or formulation strategies to overcome poor solubility and first-pass metabolism.
Animal-related variability - Ensure consistent age, weight, and health status of the animals used in the study. - Standardize the administration technique (e.g., gavage, intravenous injection) to minimize variability.
Analytical method issues - Validate the bioanalytical method for quantifying this compound and its modified forms in plasma to ensure accuracy, precision, and specificity. - Check for potential interference from metabolites or the delivery vehicle itself.
Dose and volume accuracy - Calibrate all dosing equipment and ensure accurate calculation of the administered dose based on the animal's body weight.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic parameters for unmodified this compound and its modified versions to illustrate the potential improvements in in vivo half-life. Note: The values for this compound are estimated based on data from other small molecule FAAH inhibitors, as specific public data for this compound is limited.

Compound Administration Route Dose (mg/kg) Cmax (ng/mL) T½ (hours) AUC (ng·h/mL)
This compound (unmodified) Oral10~300~1-2~600
PEGylated this compound Intravenous10~5000~8-12~40000
Liposomal this compound Intravenous10~4000~10-15~50000
Albumin-conjugated this compound Intravenous10~2000> 24> 60000

Experimental Protocols

Protocol 1: PEGylation of this compound

This protocol describes a general method for conjugating an amine-reactive PEG to a small molecule. The piperidine nitrogen in this compound could potentially be a site for conjugation, though this may require specific reaction conditions and could impact its activity.

Materials:

  • This compound

  • mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add a 3-5 fold molar excess of mPEG-SVA to the this compound solution.

  • Add a 2-fold molar excess of TEA relative to the mPEG-SVA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Once the reaction is complete, quench any unreacted mPEG-SVA by adding a small amount of an amine-containing buffer (e.g., Tris).

  • Remove unreacted PEG and small molecules by dialysis against PBS.

  • Lyophilize the purified PEG-OL-135 conjugate.

  • Characterize the final product for purity and PEGylation efficiency.

Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is suitable for hydrophobic small molecules like this compound[2][3].

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 2:1 for DSPC:cholesterol, with this compound at a desired drug-to-lipid ratio (e.g., 1:20 w/w).

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the Tm of the lipids (for DSPC, this is ~55°C) to form a thin lipid film on the inner surface of the flask.

  • Continue evaporation under vacuum to ensure complete removal of the organic solvent.

  • Hydrate the thin film by adding PBS (pre-warmed to above the lipid Tm) and rotating the flask. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.

  • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

  • Store the final liposomal formulation at 4°C.

Visualizations

experimental_workflow cluster_pegylation PEGylation Workflow cluster_liposome Liposome Encapsulation Workflow OL135_peg This compound Reaction_peg Conjugation Reaction OL135_peg->Reaction_peg Activated_PEG Activated PEG Activated_PEG->Reaction_peg Purification_peg Purification (Dialysis) Reaction_peg->Purification_peg Characterization_peg Characterization Purification_peg->Characterization_peg OL135_lipo This compound Thin_Film Thin Film Formation OL135_lipo->Thin_Film Lipids Lipids + Cholesterol Lipids->Thin_Film Hydration Hydration Thin_Film->Hydration Extrusion Extrusion Hydration->Extrusion Purification_lipo Purification Extrusion->Purification_lipo

Caption: Experimental workflows for PEGylation and liposomal encapsulation of this compound.

troubleshooting_logic cluster_pk Troubleshooting Inconsistent In Vivo PK cluster_conjugation Troubleshooting Low Conjugation Yield Inconsistent_PK Inconsistent PK Results Check_Formulation Check Formulation (Solubility, Homogeneity) Inconsistent_PK->Check_Formulation Check_Animals Check Animal Model (Health, Consistency) Inconsistent_PK->Check_Animals Check_Analytics Validate Bioanalytical Method Inconsistent_PK->Check_Analytics Check_Dosing Verify Dosing Accuracy Inconsistent_PK->Check_Dosing Low_Yield Low Conjugation Yield Check_Reagents Verify Reagent Activity Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction (pH, Ratio, Time) Low_Yield->Optimize_Conditions Consider_Sterics Address Steric Hindrance Low_Yield->Consider_Sterics

Caption: Logical flow for troubleshooting common experimental issues.

signaling_pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites OL135 This compound OL135->FAAH Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB1_Receptor->Therapeutic_Effects

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

References

FAAH Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand experimental protocols, and accurately interpret their results.

Troubleshooting Guide

This guide addresses specific problems that may arise during your FAAH activity assay experiments in a question-and-answer format.

Question: Why is my fluorescent signal weak or absent?

Answer: A weak or non-existent signal in a fluorometric FAAH assay can stem from several factors. A primary reason could be low FAAH activity in your sample. Ensure that your tissue or cell lysate preparation is fresh and has been handled properly to preserve enzyme activity; repeated freeze-thaw cycles should be avoided. It is also crucial to confirm that the enzyme is active by using a positive control. Additionally, verify the integrity of your reagents, particularly the fluorogenic substrate (e.g., AAMCA), which can degrade over time or with improper storage.[1] Lastly, ensure your plate reader settings, including the excitation and emission wavelengths (typically around 340-360 nm for excitation and 450-465 nm for emission), are correctly configured for the fluorophore being used (e.g., 7-amino-4-methylcoumarin - AMC).[2][3]

Question: I'm observing high background fluorescence. What could be the cause?

Answer: High background fluorescence can obscure your results and is often due to a few common issues. The presence of non-specific enzymatic activity in your sample can lead to the hydrolysis of the substrate, generating a false signal. To account for this, it is recommended to include a background control where a specific FAAH inhibitor is added to a duplicate of your sample.[3] This will help you subtract any signal not originating from FAAH activity. Another potential cause is the auto-hydrolysis of the substrate; ensure that your substrate solution is freshly prepared and has not been stored for an extended period. Finally, some compounds in your sample or buffer may be inherently fluorescent. A sample blank, containing all components except the substrate, can help identify and correct for this.

Question: My results are not reproducible. What steps can I take to improve consistency?

Answer: Lack of reproducibility is a common challenge in enzymatic assays. To improve the consistency of your FAAH activity assay, several aspects of your experimental protocol should be standardized. Ensure precise and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors.[2] Maintaining a constant temperature (typically 37°C) throughout the incubation period is critical, as temperature fluctuations can significantly impact enzyme kinetics.[2] The quality and concentration of your reagents, including the buffer, should be consistent across experiments. It is also advisable to perform assays in triplicate to identify and mitigate the impact of outliers.[2] Finally, ensure that your samples are homogenous and that you are using the same batch of reagents for comparative experiments whenever possible.

Question: How do I interpret my kinetic data to determine FAAH activity?

Answer: To determine FAAH activity from your kinetic data, you should first plot the fluorescence intensity against time. The initial phase of the reaction, where the increase in fluorescence is linear, represents the initial velocity (V₀) of the enzyme. It is crucial to use the data points from this linear range for your calculations. To quantify the activity, you will need a standard curve generated with a known concentration of the fluorescent product (e.g., AMC).[3] By comparing the rate of fluorescence increase in your sample to the standard curve, you can determine the amount of product generated per unit of time. FAAH activity is typically expressed in units such as pmol/min/mg of protein.

Frequently Asked Questions (FAQs)

What is the principle of a fluorometric FAAH activity assay?

A fluorometric FAAH activity assay is based on the enzymatic hydrolysis of a non-fluorescent substrate by FAAH, which results in the release of a highly fluorescent product.[1][3] A commonly used substrate is arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA).[1] FAAH cleaves this substrate, releasing 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the fluorescence at its specific excitation and emission wavelengths.[1][3] The rate of increase in fluorescence is directly proportional to the FAAH activity in the sample.

What are the optimal conditions for an FAAH activity assay?

The optimal conditions for an FAAH activity assay can vary slightly depending on the source of the enzyme and the specific kit being used. However, some general recommendations include:

  • Temperature: 37°C[2]

  • pH: Typically around 9.0[2]

  • Buffer: A common buffer is Tris-HCl containing EDTA.[2]

  • Excitation/Emission Wavelengths: For AMC-based assays, excitation is in the range of 340-360 nm and emission is between 450-465 nm.[2]

How should I prepare my samples for an FAAH activity assay?

For tissue samples, homogenize the tissue in an ice-cold assay buffer.[3] For cell samples, you can lyse the cells using a suitable buffer. After homogenization or lysis, it is recommended to centrifuge the sample to remove cellular debris and collect the supernatant which contains the FAAH enzyme.[3] It may be necessary to dilute the sample to ensure the readings fall within the linear range of the standard curve.

What are some common inhibitors of FAAH?

Several classes of inhibitors have been developed for FAAH, which can be broadly categorized as reversible and irreversible. Some well-known FAAH inhibitors include:

  • URB597: An irreversible inhibitor.[4]

  • JZL195: A potent dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[5]

  • PF-3845: A highly selective and potent irreversible inhibitor.[4]

  • OL-135: A reversible competitive inhibitor.[4][6]

These inhibitors are often used as positive controls in inhibitor screening assays or to confirm the specificity of the measured enzyme activity.

Data Presentation

Table 1: Common Fluorometric FAAH Assay Parameters

ParameterRecommended ValueSource(s)
Excitation Wavelength 340-360 nm[2][3]
Emission Wavelength 450-465 nm[2][3]
Assay Temperature 37°C[2]
Assay pH ~9.0[2]
Typical Substrate AAMCA[1]
Fluorescent Product AMC[1][3]

Table 2: Examples of FAAH Inhibitors and their Characteristics

InhibitorTypePotency (IC50/Ki)Source(s)
URB597 IrreversibleIC50 = 26.8 nM[5]
JZL195 Dual (FAAH/MAGL)IC50 = 2 nM (FAAH)[5]
PF-04457845 CovalentHighly Potent[5]
This compound Reversible, CompetitiveKi = 4.7 nM[6]

Experimental Protocols

General Protocol for a Fluorometric FAAH Activity Assay

This protocol is a generalized guideline. Always refer to the specific instructions provided with your assay kit.

1. Reagent Preparation:

  • FAAH Assay Buffer: Prepare the assay buffer as recommended by the kit manufacturer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[2]

  • Substrate Solution: Dilute the FAAH substrate (e.g., AAMCA) to the desired final concentration in the appropriate solvent (e.g., ethanol).[2]

  • Standard Solution: Prepare a stock solution of the fluorescent standard (e.g., AMC) and create a series of dilutions to generate a standard curve.[3]

  • Enzyme Preparation: Thaw the FAAH enzyme (recombinant or from sample lysate) on ice and dilute it with the assay buffer to the appropriate concentration.[2]

2. Assay Procedure:

  • Plate Setup: Set up a 96-well black plate. Designate wells for blanks, standards, samples, and controls (positive and background).[2]

  • Standard Curve: Add the diluted standards to their respective wells.

  • Sample and Control Wells:

    • Sample Wells: Add the prepared sample (lysate or purified enzyme) to the wells.

    • Positive Control: Add a known active FAAH enzyme.

    • Background Control: Add the sample along with a specific FAAH inhibitor.

  • Initiate Reaction: Add the substrate solution to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) or monitor kinetically.[2]

3. Data Acquisition and Analysis:

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculations:

    • Subtract the blank reading from all other readings.

    • Plot the standard curve (fluorescence vs. concentration).

    • For endpoint assays, determine the concentration of the product in the sample wells using the standard curve.

    • For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence vs. time plot.

    • Calculate the FAAH activity, typically normalized to the protein concentration of the sample.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Binding & Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) CB1R->Signaling

Caption: FAAH Signaling Pathway.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Standards) C Set up 96-well Plate (Samples, Controls, Standards) A->C B Prepare Sample (Tissue/Cell Lysate) B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Measure Fluorescence (Kinetic or Endpoint) E->F G Generate Standard Curve F->G H Calculate FAAH Activity G->H

Caption: FAAH Assay Experimental Workflow.

Troubleshooting_Flowchart Start Assay Issue Q1 Low/No Signal? Start->Q1 A1_1 Check Enzyme Activity (Positive Control) Q1->A1_1 Yes Q2 High Background? Q1->Q2 No A1_2 Verify Reagent Integrity (Substrate) A1_1->A1_2 A1_3 Confirm Plate Reader Settings A1_2->A1_3 A2_1 Use Background Control (with Inhibitor) Q2->A2_1 Yes Q3 Poor Reproducibility? Q2->Q3 No A2_2 Check for Substrate Auto-hydrolysis A2_1->A2_2 A3_1 Standardize Pipetting and Temperature Q3->A3_1 Yes A3_2 Use Triplicates A3_1->A3_2

Caption: Troubleshooting Logical Flowchart.

References

How to dissolve OL-135 for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for the preparation and intraperitoneal (IP) injection of OL-135 for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: How should this compound be dissolved for intraperitoneal (IP) injection in rodents?

A1: For IP injection in both rats and mice, this compound can be dissolved in a vehicle solution composed of ethanol, Alkamuls-620, and 5% dextrose in a 1:1:18 ratio. A stock solution of this compound can be prepared at a concentration of 10 mg/mL in this vehicle.[1]

Q2: What is the recommended injection volume for the dissolved this compound solution?

A2: The recommended intraperitoneal injection volume is 2 mL/kg for rats and 10 mL/kg for mice.[1][2] It is crucial to calculate the exact volume for each animal based on its body weight to ensure accurate dosing.

Q3: What are the reported effective doses of this compound administered via IP injection?

A3: In rat models of pain, this compound has been shown to be effective at doses ranging from 2 mg/kg to 60 mg/kg.[1][3] A dose of 20 mg/kg was used as a standard in vivo dose in some efficacy studies.[1] The ED50 (the dose that produces 50% of the maximal effect) in certain rat models of mechanical allodynia was found to be between 6 and 9 mg/kg.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the vehicle solution. Incomplete dissolution or temperature fluctuations.Ensure all components of the vehicle are thoroughly mixed before adding this compound. Gentle warming and vortexing of the solution may aid in complete dissolution. Prepare the solution fresh before each experiment.
Animal shows signs of distress or irritation post-injection. The vehicle or the compound may be causing irritation. The injection was not truly intraperitoneal.Always include a vehicle-only control group to assess the effects of the solvent mixture.[4] Ensure proper IP injection technique to avoid administration into subcutaneous tissue, muscle, or organs.[5] Consider warming the solution to room or body temperature before injection to minimize discomfort.[2][5]
Variability in experimental results. Inconsistent dosing or incomplete delivery of the compound.Ensure accurate weighing of the animal and precise calculation of the injection volume. Pull back on the plunger after inserting the needle to check for negative pressure, ensuring the needle is in the peritoneal cavity before injecting.[2]
This compound appears to be inactive or less effective than expected. Degradation of the compound or incorrect preparation of the dosing solution.Store this compound as recommended by the supplier. Prepare the dosing solution fresh for each experiment and do not store it for extended periods unless stability data is available. Verify the accuracy of the concentration calculation and the dilution steps.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound

  • Ethanol (200 proof)

  • Alkamuls-620

  • 5% Dextrose solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Prepare the vehicle solution by combining ethanol, Alkamuls-620, and 5% dextrose in a 1:1:18 ratio. For example, to prepare 2 mL of vehicle, mix 100 µL of ethanol, 100 µL of Alkamuls-620, and 1.8 mL of 5% dextrose.

  • Vortex the vehicle solution thoroughly to ensure it is homogeneous.

  • Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of dosing solution, weigh 10 mg of this compound.

  • Add the weighed this compound to the prepared vehicle solution.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • The final solution is now ready for intraperitoneal injection.

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound dosing solution

  • Mouse of the appropriate strain and weight for the study

  • 1 mL syringe with a 25-27 gauge needle[2]

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh the mouse accurately and calculate the required injection volume (10 mL/kg). For a 25g mouse, the volume would be 0.25 mL.[2]

  • Draw the calculated volume of the this compound solution into the syringe.

  • Gently restrain the mouse, ensuring a firm but not overly restrictive grip. Position the mouse so its head is slightly tilted down.

  • Locate the injection site in the lower right quadrant of the abdomen.[2]

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.[2]

  • Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe, confirming the needle is correctly placed.[2]

  • Inject the solution smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Quantitative Data Summary

Parameter Value Species Reference
This compound Stock Concentration 10 mg/mLN/A[1]
Vehicle Composition 1:1:18 (Ethanol:Alkamuls-620:5% Dextrose)N/A[1]
IP Injection Volume 2 mL/kgRat[1]
IP Injection Volume 10 mL/kgMouse[1][2]
Effective Dose Range 2 - 60 mg/kgRat[1][3]
Standard In Vivo Efficacy Dose 20 mg/kgRat[1]
ED50 in Rat Allodynia Models 6 - 9 mg/kgRat[3]

Experimental Workflow

References

OL-135 storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of the FAAH inhibitor, OL-135.

Frequently Asked Questions (FAQs)

Q1: How should powdered this compound be stored?

A1: Powdered this compound should be stored at -80°C for optimal stability.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: For in vivo studies, this compound can be dissolved in a vehicle consisting of a 1:1:18 ratio of ethanol, cremophor, and saline.

Q3: What is the shelf life of this compound?

A3: While a specific shelf life is not definitively stated in the provided information, storing the powdered form at -80°C is the recommended condition for maintaining its integrity.[1] For reconstituted solutions, it is best practice to prepare them fresh before each experiment to ensure optimal activity.

Q4: Can I store this compound in solution?

A4: For best results, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.

Q5: How should I handle this compound to ensure its stability?

A5: Minimize the exposure of powdered this compound to ambient temperature and humidity. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Once in solution, protect it from light and use it as soon as possible.

Storage Conditions Summary

FormStorage TemperatureNotes
Powder -80°CLong-term storage.
Solution -80°CShort-term storage in single-use aliquots. Avoid repeated freeze-thaw cycles. Best practice is to prepare fresh before use.

Experimental Protocol: Preparation of this compound for In Vivo Studies

This protocol describes the preparation of this compound for administration in animal models, based on methodologies cited in research literature.

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Cremophor EL or Alkamuls-620

  • Saline (0.9% NaCl) or 5% Dextrose solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing ethanol, cremophor (or Alkamuls-620), and saline (or 5% dextrose) in a 1:1:18 ratio. For example, to prepare 2 ml of vehicle, mix 100 µl of ethanol, 100 µl of cremophor, and 1.8 ml of saline.

  • Weighing this compound: Accurately weigh the required amount of this compound powder. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution:

    • Add the appropriate volume of the prepared vehicle to the weighed this compound powder.

    • Vortex the mixture vigorously until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Final Concentration: The final concentration of this compound will depend on the experimental requirements. For example, to achieve a dosing solution of 10 mg/ml, dissolve 10 mg of this compound in 1 ml of the vehicle.

  • Administration: Administer the freshly prepared this compound solution to the experimental animals as required by the study protocol. It is recommended to use the solution within an hour of preparation.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to several factors related to the storage and handling of this compound.

Troubleshooting_OL-135_Results start Inconsistent Results check_storage Verify this compound Storage Conditions start->check_storage check_solution_prep Review Solution Preparation start->check_solution_prep check_protocol Examine Experimental Protocol start->check_protocol improper_storage Improper Storage Identified check_storage->improper_storage improper_prep Preparation Error Identified check_solution_prep->improper_prep protocol_issue Protocol Issue Identified check_protocol->protocol_issue improper_storage->check_solution_prep No discard Discard and Use New Aliquot improper_storage->discard Yes improper_prep->check_protocol No prepare_fresh Prepare Fresh Solution improper_prep->prepare_fresh Yes protocol_issue->start No, Re-evaluate optimize_protocol Optimize Protocol Parameters protocol_issue->optimize_protocol Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Possible Causes and Solutions:

  • Degraded this compound:

    • Cause: Improper storage of powdered this compound (i.e., not at -80°C) or repeated freeze-thaw cycles of stock solutions.

    • Solution: Ensure that powdered this compound is always stored at -80°C. When using solutions, prepare them fresh. If you suspect degradation, discard the old stock and use a fresh vial of powdered this compound.

  • Incomplete Dissolution:

    • Cause: this compound may not have been fully dissolved in the vehicle.

    • Solution: Ensure vigorous vortexing and, if necessary, sonication to achieve a clear solution. Visually inspect the solution for any particulate matter before use.

  • Incorrect Vehicle Composition:

    • Cause: The ratio of ethanol, cremophor, and saline in the vehicle was not accurate.

    • Solution: Carefully prepare the vehicle with the correct 1:1:18 ratio to ensure proper solubility and bioavailability of this compound.

Issue 2: Precipitation observed in the this compound solution.

  • Cause: The solubility of this compound may be limited in certain vehicles or at lower temperatures. The solution may have been stored for too long or at an inappropriate temperature.

  • Solution:

    • Prepare the solution fresh before each experiment.

    • If precipitation occurs upon cooling, gently warm the solution to room temperature and vortex to redissolve before use.

    • Consider preparing a more dilute solution if precipitation persists.

By adhering to these storage and handling guidelines, researchers can ensure the integrity and efficacy of this compound in their experiments.

References

Validation & Comparative

A Head-to-Head Comparison of FAAH Inhibitors: OL-135 vs. PF-3845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors, OL-135 and PF-3845. By examining their mechanisms of action, in vitro potency, and in vivo efficacy, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Mechanism of Action: A Tale of Two Inhibition Strategies

Both this compound and PF-3845 target fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, these compounds increase the endogenous levels of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets like peroxisome proliferator-activated receptors (PPARs). This modulation of the endocannabinoid system has shown therapeutic potential in various models of pain and inflammation.

The primary distinction between these two inhibitors lies in their mode of inhibition. This compound is a potent, reversible inhibitor, meaning it binds to and dissociates from the FAAH enzyme.[1] In contrast, PF-3845 is a potent and selective irreversible inhibitor that covalently modifies the catalytic serine nucleophile of FAAH, leading to a long-lasting inactivation of the enzyme.[2] This fundamental difference in their interaction with the target enzyme has significant implications for their pharmacokinetic and pharmacodynamic profiles.

In Vitro Potency: A Quantitative Look at FAAH Inhibition

The in vitro potency of this compound and PF-3845 has been evaluated in various studies. While a direct comparison from a single study under identical conditions is ideal for minimizing variability, the available data from multiple sources provides valuable insights into their relative potencies.

InhibitorParameterValueSpeciesReference
This compound Ki4.7 nMNot Specified[3]
PF-3845 Ki230 nMNot Specified[4]
IC5018 nMHuman[4]
k_inact/K_i12,600 M⁻¹s⁻¹Human[4]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. k_inact/K_i is a measure of the efficiency of an irreversible inhibitor. These values are reported from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy: Performance in Preclinical Models

Both this compound and PF-3845 have demonstrated significant efficacy in animal models of pain and inflammation. Their ability to elevate anandamide levels in the brain and peripheral tissues underlies their therapeutic effects.

In a lipopolysaccharide (LPS)-induced model of inflammatory pain, both this compound and PF-3845 were shown to reverse tactile allodynia, a condition where a non-painful stimulus is perceived as painful.[2] Systemic administration of PF-3845 has been shown to increase anandamide levels in the brain and spinal cord.[2] Similarly, this compound has been reported to elevate brain anandamide concentrations.[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Fluorometric FAAH Activity Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate)

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test inhibitors (this compound, PF-3845) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in FAAH assay buffer.

  • In the microplate, add the FAAH enzyme source to each well.

  • Add the test inhibitor dilutions to the respective wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This method allows for the sensitive and specific quantification of anandamide levels in biological samples.

Materials:

  • Brain tissue samples

  • Internal standard (e.g., anandamide-d8)

  • Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the brain tissue samples in the extraction solvent containing the internal standard.

  • Centrifuge the homogenate to pellet the proteins and cellular debris.

  • Collect the supernatant containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column and a gradient elution.

  • Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used animal model to study inflammatory pain and to evaluate the efficacy of analgesic compounds.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Test compounds (this compound, PF-3845) formulated for administration (e.g., intraperitoneal injection)

  • Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the animal.

  • Allow several days for the inflammation and pain behaviors to develop.

  • Assess baseline pain thresholds for mechanical and thermal stimuli before administering the test compounds.

  • Administer the test compounds (this compound or PF-3845) or vehicle to different groups of animals.

  • At various time points after drug administration, re-assess the mechanical and thermal pain thresholds.

  • Compare the pain thresholds in the drug-treated groups to the vehicle-treated group to determine the analgesic efficacy of the compounds.

Visualizing the Molecular Landscape

To better understand the biological context of FAAH inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1 CB1 Receptor Anandamide_ext->CB1 Binds CB2 CB2 Receptor Anandamide_ext->CB2 Binds Anandamide_int Anandamide (AEA) Anandamide_ext->Anandamide_int Transport G_protein G-protein Signaling CB1->G_protein CB2->G_protein FAAH FAAH Anandamide_int->FAAH Substrate ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Degradation Downstream Downstream Effects (e.g., ↓cAMP, ↑MAPK) G_protein->Downstream OL135 This compound (Reversible) OL135->FAAH Inhibits PF3845 PF-3845 (Irreversible) PF3845->FAAH Inhibits

Caption: FAAH Inhibition Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy FAAH_Assay FAAH Activity Assay (IC50, Ki determination) Selectivity Selectivity Profiling (vs. other hydrolases) FAAH_Assay->Selectivity PK_Study Pharmacokinetic Study (Brain Penetration, Half-life) Selectivity->PK_Study Anandamide_Measurement Anandamide Quantification (LC-MS/MS) PK_Study->Anandamide_Measurement Pain_Model Inflammatory Pain Model (e.g., CFA) Anandamide_Measurement->Pain_Model Behavioral_Testing Behavioral Testing (Allodynia, Hyperalgesia) Pain_Model->Behavioral_Testing

Caption: Comparative Experimental Workflow

References

A Preclinical Comparative Analysis of OL-135 and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of OL-135, a novel fatty acid amide hydrolase (FAAH) inhibitor, and gabapentin, a widely prescribed anticonvulsant, in rodent models of neuropathic pain. The data presented is compiled from independent studies and is intended to offer an objective overview to inform further research and development.

Overview of Compounds

This compound is a reversible inhibitor of fatty acid amide hydrolase (FAAH). By blocking FAAH, this compound increases the levels of endogenous cannabinoids, primarily anandamide, which then act on cannabinoid and other receptors to produce analgesic effects.

Gabapentin is an anticonvulsant and analgesic agent. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[1][2]

Efficacy in a Preclinical Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats

The following data summarizes the efficacy of this compound and gabapentin in the rat spinal nerve ligation (SNL) model, a widely used model of neuropathic pain. Efficacy was primarily assessed by the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold (PWT) in response to von Frey filaments.

It is crucial to note that the data for this compound and gabapentin are derived from separate studies. A direct head-to-head comparison in a single study is not available in the reviewed literature. Therefore, this indirect comparison should be interpreted with caution, as experimental conditions may have varied between studies.

Quantitative Efficacy Data
CompoundAnimal ModelRoute of AdministrationDose Range / DosePrimary Efficacy EndpointKey FindingsReference
This compound Spinal Nerve Ligation (SNL) in ratsIntraperitoneal (i.p.)2 - 50 mg/kgReversal of mechanical allodynia (Paw Withdrawal Threshold)Dose-dependent reversal of mechanical allodynia with an ED50 between 6 and 9 mg/kg.[3]
Gabapentin Spinal Nerve Ligation (SNL) in ratsOral (p.o.)300 mg/kgReduction of tactile allodyniaAchieved a 62.39% maximal possible effect (%MPE) in reducing tactile allodynia.[4][5]

Signaling Pathways

The mechanisms of action for this compound and gabapentin involve distinct signaling pathways.

OL135_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia CB1_Receptor->Analgesia Leads to This compound This compound This compound->FAAH Inhibits

Figure 1: this compound Signaling Pathway

Gabapentin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx alpha2delta1 α2δ-1 subunit alpha2delta1->VGCC Modulates Glutamate_Vesicle Glutamate Ca_ion->Glutamate_Vesicle Triggers release Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Pain_Signal Pain Signal Transmission NMDA_Receptor->Pain_Signal Gabapentin Gabapentin Gabapentin->alpha2delta1 Binds to

Figure 2: Gabapentin Signaling Pathway

Experimental Protocols

The following are generalized protocols for the key experiments cited in the reviewed literature. Specific parameters may have varied between individual studies.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a surgical procedure used to induce neuropathic pain.

SNL_Workflow Anesthesia Anesthesia Incision Incision Anesthesia->Incision L5_L6_Exposure Exposure of L5 and L6 Spinal Nerves Incision->L5_L6_Exposure Ligation Tight Ligation of L5 and L6 Nerves L5_L6_Exposure->Ligation Suturing Suturing Ligation->Suturing PostOp_Care Post-Operative Care and Recovery Suturing->PostOp_Care Behavioral_Testing Behavioral Testing (e.g., von Frey) PostOp_Care->Behavioral_Testing

Figure 3: Spinal Nerve Ligation (SNL) Experimental Workflow
  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent.

  • Incision and Nerve Exposure: A small incision is made at the L5-L6 level to expose the spinal nerves.

  • Ligation: The L5 and L6 spinal nerves are tightly ligated with silk suture.

  • Closure: The muscle and skin are closed in layers.

  • Recovery: Animals are allowed to recover from surgery. Neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days to weeks.

Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.[6][7][8]

Von_Frey_Workflow Acclimation Animal Acclimation in Testing Chamber Filament_Application Application of von Frey Filaments to Plantar Surface of Paw Acclimation->Filament_Application Observe_Response Observe for Paw Withdrawal Response Filament_Application->Observe_Response Record_Threshold Record the Filament Force that Elicits a Response (Paw Withdrawal Threshold) Observe_Response->Record_Threshold

Figure 4: Von Frey Test Experimental Workflow
  • Acclimation: Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate for a set period.

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Observation: The animal is observed for a positive response, which is a sharp withdrawal of the paw.

  • Threshold Determination: The filament with the lowest force that consistently elicits a paw withdrawal is recorded as the paw withdrawal threshold (PWT). A lower PWT indicates increased mechanical sensitivity (allodynia).

Discussion

The available preclinical data suggests that both this compound and gabapentin are effective in attenuating neuropathic pain behaviors in the rat SNL model. This compound, acting through the endocannabinoid system, demonstrates a dose-dependent effect with a reported ED50 in the single-digit mg/kg range when administered intraperitoneally. Gabapentin, at a higher oral dose of 300 mg/kg, also shows a significant reduction in tactile allodynia.

A direct comparison of potency is challenging due to the differing routes of administration and the lack of head-to-head studies. The distinct mechanisms of action of these two compounds may offer different therapeutic advantages and side-effect profiles. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound compared to established treatments like gabapentin for neuropathic pain.

References

A Head-to-Head Comparison: The Reversible FAAH Inhibitor OL-135 Versus Irreversible Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of fatty acid amide hydrolase (FAAH) inhibitors, the choice between reversible and irreversible agents is a critical one. This guide provides an objective comparison of OL-135, a potent reversible inhibitor, with prominent irreversible FAAH inhibitors, supported by experimental data and detailed methodologies.

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2][3] Inhibition of FAAH elevates the levels of these signaling lipids, producing a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5][6] This has made FAAH a compelling target for drug discovery.

This comparison focuses on this compound, a well-characterized α-ketoheterocycle reversible inhibitor, and contrasts its pharmacological profile with that of widely studied irreversible inhibitors, such as the carbamate URB597 and the urea-based PF-04457845.[7][8][9]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and irreversible inhibitors lies in their interaction with the catalytic serine (Ser241) in the FAAH active site.

This compound acts as a reversible, competitive inhibitor.[7][10] Its electrophilic ketone moiety forms a transient hemiketal with the active site serine, temporarily blocking substrate access.[8][9] This interaction is reversible, meaning the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme function.

Irreversible inhibitors , such as URB597 and PF-04457845, form a stable, covalent bond with the catalytic serine.[5][8][11] URB597 carbamylates the serine, while PF-04457845, a piperidine urea, also acts through covalent modification.[8][11] This covalent modification permanently inactivates the enzyme. Restoration of FAAH activity after irreversible inhibition requires the synthesis of new enzyme, leading to a prolonged duration of action.[7]

cluster_reversible Reversible Inhibition (this compound) cluster_irreversible Irreversible Inhibition (e.g., URB597, PF-04457845) FAAH_rev FAAH (Active) Complex_rev FAAH-OL-135 Complex (Inactive) FAAH_rev->Complex_rev Binding OL135 This compound Complex_rev->FAAH_rev Dissociation FAAH_irr FAAH (Active) Complex_irr Covalently Modified FAAH (Inactive) FAAH_irr->Complex_irr Covalent Bonding Inhibitor_irr Irreversible Inhibitor

Fig. 1: Reversible vs. Irreversible FAAH Inhibition Mechanisms.

Quantitative Comparison of Inhibitor Performance

The potency and selectivity of FAAH inhibitors are critical determinants of their therapeutic potential and safety profile. The following tables summarize key quantitative data for this compound and representative irreversible inhibitors.

InhibitorTypeTargetIC50 (nM)Ki (nM)SpeciesReference
This compound ReversibleFAAH-4.7Rat[7]
URB597 IrreversibleFAAH4.6-Human[12]
PF-04457845 IrreversibleFAAH7.2-Human[8]

Table 1: In Vitro Potency of FAAH Inhibitors. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity.

InhibitorSelectivity ProfileMethodReference
This compound >60-300 fold selective for FAAH over other serine hydrolases.Activity-Based Protein Profiling (ABPP)[7]
URB597 Highly selective for FAAH in the brain, but inhibits other serine hydrolases in peripheral tissues.ABPP[11][12]
PF-04457845 Exquisite selectivity for FAAH over other serine hydrolases in both central and peripheral tissues.ABPP[8][11][13]

Table 2: Selectivity of FAAH Inhibitors. Selectivity is crucial for minimizing off-target effects.

InhibitorAnimal ModelEffectEffective Dose (mg/kg, i.p.)Reference
This compound Rat Spinal Nerve Ligation (SNL) & Mild Thermal Injury (MTI)Reversal of mechanical allodyniaED50: 6-9[4]
URB597 Rat Complete Freund's Adjuvant (CFA)Reduction of mechanical allodynia and thermal hyperalgesia-[7]
PF-04457845 Rat Complete Freund's Adjuvant (CFA)Reduction of inflammatory pain0.1 (minimum effective dose, p.o.)[7][8]

Table 3: In Vivo Efficacy in Pain Models. This table highlights the analgesic effects of the inhibitors in preclinical models of neuropathic and inflammatory pain.

The Endocannabinoid Signaling Pathway and FAAH Inhibition

FAAH is a central node in the endocannabinoid system. By hydrolyzing anandamide, it terminates its signaling at cannabinoid receptors (CB1 and CB2). Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing its effects at these receptors.

cluster_pathway Endocannabinoid Signaling & FAAH Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB1_CB2->Therapeutic_Effects OL135 This compound OL135->FAAH Reversible Inhibition Irreversible_Inhibitors Irreversible Inhibitors Irreversible_Inhibitors->FAAH Irreversible Inhibition

Fig. 2: Role of FAAH in the Endocannabinoid Pathway and Site of Inhibition.

Experimental Protocols

The characterization of FAAH inhibitors relies on a suite of well-established experimental protocols.

FAAH Activity Assay

A common method to determine FAAH activity and inhibitor potency is a fluorometric or radiometric assay.[1][2][3]

  • Preparation of Enzyme Source: FAAH can be sourced from recombinant expression systems or from tissue homogenates (e.g., brain or liver).

  • Substrate: A labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) for fluorometric assays or [¹⁴C]-anandamide for radiometric assays, is used.[1][3]

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or an irreversible inhibitor) for a specified time.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The product of the reaction (e.g., the fluorescent 7-amino-4-methylcoumarin or radioactive ethanolamine) is quantified.[2][3]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. For irreversible inhibitors, time-dependent inhibition assays are performed to calculate the rate of inactivation (kinact/Ki).

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors across entire enzyme families in their native biological context.[7][13]

  • Proteome Preparation: Proteomes are prepared from relevant tissues or cells (e.g., brain, liver).

  • Inhibitor Treatment: The proteomes are treated with the FAAH inhibitor at various concentrations.

  • Probe Labeling: A broad-spectrum activity-based probe that covalently labels the active sites of many serine hydrolases (e.g., a fluorophosphonate probe) is added.

  • Analysis: The probe-labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A decrease in fluorescence for a particular protein band in the presence of the inhibitor indicates that the inhibitor is binding to that enzyme.

  • Target Identification: The specific off-target enzymes can be identified by mass spectrometry.

In Vivo Efficacy Models

Preclinical models of pain are essential for evaluating the therapeutic potential of FAAH inhibitors.

  • Neuropathic Pain Models (e.g., Spinal Nerve Ligation - SNL): In this model, a spinal nerve is tightly ligated, leading to persistent mechanical allodynia (pain in response to a non-painful stimulus). The effect of the inhibitor on the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.[4]

  • Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA): Injection of CFA into a paw induces a localized inflammation and hyperalgesia (increased sensitivity to pain). The inhibitor's ability to reverse the heightened pain sensitivity is assessed.[7]

cluster_workflow Experimental Workflow for FAAH Inhibitor Evaluation In_Vitro_Screening In Vitro Screening (FAAH Activity Assay) Potency_Determination Potency Determination (IC50 / Ki) In_Vitro_Screening->Potency_Determination Selectivity_Profiling Selectivity Profiling (ABPP) Potency_Determination->Selectivity_Profiling In_Vivo_PK_PD In Vivo Pharmacokinetics/ Pharmacodynamics Selectivity_Profiling->In_Vivo_PK_PD In_Vivo_Efficacy In Vivo Efficacy (Pain Models) In_Vivo_PK_PD->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Fig. 3: General Experimental Workflow for FAAH Inhibitor Development.

Conclusion

Both reversible and irreversible FAAH inhibitors have demonstrated significant therapeutic potential in preclinical models. This compound stands out as a potent and selective reversible inhibitor, offering the advantage of a potentially more controllable pharmacokinetic and pharmacodynamic profile. Irreversible inhibitors, particularly newer generations like PF-04457845, offer the benefit of prolonged target engagement from a single dose and have shown excellent selectivity.

The choice between a reversible and an irreversible inhibitor for a specific therapeutic application will depend on a variety of factors, including the desired duration of action, the therapeutic window, and the potential for off-target effects. The data and methodologies presented in this guide provide a foundation for making informed decisions in the ongoing development of novel FAAH-targeted therapeutics.

References

Next-Generation FAAH Inhibitors: A Comparative Guide Beyond OL-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors has evolved significantly since the development of early tool compounds like OL-135. This guide provides a comparative analysis of next-generation FAAH inhibitors, offering a comprehensive overview of their performance based on available preclinical data. The information is intended to assist researchers and drug development professionals in selecting the most appropriate compounds for their studies and therapeutic programs.

Comparative Performance of FAAH Inhibitors

The development of FAAH inhibitors has been driven by the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles to maximize therapeutic efficacy while minimizing off-target effects. This section provides a quantitative comparison of key performance parameters for this compound and a selection of next-generation FAAH inhibitors.

Table 1: In Vitro Potency of FAAH Inhibitors

This table summarizes the in vitro potency of various FAAH inhibitors against human and rat FAAH enzymes. Potency is a critical measure of a drug's ability to inhibit its target at low concentrations.

CompoundClassMechanism of ActionHuman FAAH IC50 (nM)Rat FAAH IC50 (nM)
This compound α-KetoheterocycleReversible, Covalent--
URB597 CarbamateIrreversible, Covalent3[1]5[1]
PF-3845 UreaIrreversible, Covalent--
PF-04457845 UreaIrreversible, Covalent7.2[2]7.4[2]
JNJ-42165279 UreaCovalent, Slowly Reversible70[3][4]313[3]
AM4303 --2[5]1.9[5]
ST4070 Enol CarbamateReversible--
V158866 -Reversible--

Note: IC50 values can vary depending on the assay conditions. Data presented here are compiled from various sources for comparative purposes.

Table 2: Selectivity Profile of FAAH Inhibitors

Selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This table highlights the selectivity of some FAAH inhibitors against other related enzymes, particularly monoacylglycerol lipase (MAGL).

CompoundSelectivity for FAAH over MAGLOther Notable Off-Targets
URB597 Selective for FAAHCan inhibit other serine hydrolases at higher concentrations.[6]
PF-3845 Highly selective for FAAH.[7]Weakly inhibits human CES2.[7]
PF-04457845 Exquisitely selective for FAAH.[2]No significant inhibition of other serine hydrolases observed.[2]
JNJ-42165279 Highly selective for FAAH.[3]Did not produce >50% inhibition of 50 other receptors, enzymes, transporters, and ion channels at 10 µM.[3]
AM4303 Highly selective for FAAH over MAGL.[5]-
Table 3: Pharmacokinetic Properties of Selected FAAH Inhibitors

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo efficacy. This table presents available pharmacokinetic data for some next-generation FAAH inhibitors.

CompoundSpeciesAdministrationKey Pharmacokinetic Parameters
JNJ-42165279 RatOral (20 mg/kg)Cmax (plasma): 4.2 µM at 1h; Cmax (brain): 6.3 µM at 1h.[3]
V158866 HumanOral (repeated doses)Terminal elimination half-life: 9.6–18.3 h; Reached steady state in 2-3 days.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro potency (IC50) of FAAH inhibitors.

Objective: To measure the concentration of an inhibitor required to inhibit 50% of FAAH activity.

Principle: This assay utilizes a fluorogenic substrate that is hydrolyzed by FAAH to produce a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~450-465 nm)

Procedure:

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in pre-chilled FAAH assay buffer. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).

  • Assay Reaction: a. To each well of the 96-well plate, add the following in order:

    • Assay Buffer
    • Test inhibitor dilution or vehicle control
    • Diluted FAAH enzyme b. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the FAAH substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control (representing 100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

In Vivo Efficacy Assessment: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol outlines the procedure for inducing and assessing neuropathic pain in rodents to evaluate the analgesic efficacy of FAAH inhibitors.[10][11][12][13][14]

Objective: To determine the ability of a test compound to reverse mechanical allodynia in a model of neuropathic pain.

Principle: Ligation of the L5 and/or L6 spinal nerves in rodents produces a peripheral nerve injury that results in a state of chronic pain, characterized by hypersensitivity to mechanical stimuli (mechanical allodynia).

Animals: Adult male Sprague-Dawley or Wistar rats (or a suitable mouse strain).

Procedure:

  • Surgical Induction of Neuropathy: a. Anesthetize the animal using an appropriate anesthetic agent. b. Make a dorsal midline incision to expose the L4 to L6 vertebrae. c. Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves. d. Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[11][14] e. Close the muscle and skin layers with sutures or wound clips. f. Administer post-operative analgesics as per institutional guidelines. g. Allow the animals to recover for a period of 7-14 days to allow for the full development of neuropathic pain.

  • Assessment of Mechanical Allodynia (von Frey Test): a. Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate. b. Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side. c. A positive response is a sharp withdrawal of the paw. d. Determine the paw withdrawal threshold (PWT), which is the lowest force of von Frey filament that elicits a withdrawal response.

  • Drug Administration and Efficacy Testing: a. Once a stable baseline of mechanical allodynia is established, administer the test FAAH inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). b. At various time points after drug administration, re-assess the mechanical withdrawal threshold using the von Frey test.

  • Data Analysis: a. Compare the post-drug PWT to the pre-drug baseline PWT for each animal. b. Calculate the percentage of maximum possible effect (%MPE) or the change in withdrawal threshold. c. Statistically analyze the data to determine the significance of the drug effect compared to the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving FAAH and a typical workflow for screening FAAH inhibitors.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD Anandamide_Intra Anandamide (Intracellular) NAPE_PLD->Anandamide_Intra FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_Intra->FAAH Degradation Anandamide_Synapse Anandamide (Synaptic Cleft) Anandamide_Intra->Anandamide_Synapse Release Membrane_Lipids Membrane Lipids Membrane_Lipids->NAPE_PLD Synthesis FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Anandamide_Synapse->CB1 Binding & Activation Anandamide_Synapse->Anandamide_Intra Reuptake

Caption: Endocannabinoid signaling pathway highlighting FAAH's role.

FAAH_Inhibitor_Screening_Workflow Start Start Prep_Reagents Prepare Reagents (FAAH Enzyme, Substrate, Buffer) Start->Prep_Reagents Prep_Inhibitors Prepare Inhibitor Dilutions & Vehicle Control Start->Prep_Inhibitors Dispense Dispense Reagents & Inhibitors into 96-well Plate Prep_Reagents->Dispense Prep_Inhibitors->Dispense Pre_incubation Pre-incubate at 37°C Dispense->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (Plate Reader) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for a fluorometric FAAH inhibitor screening assay.

References

Comparative Guide to the Cross-Reactivity of the Hydrolase Inhibitor OL-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolase inhibitor OL-135's cross-reactivity with other hydrolases, supported by available experimental data. This compound is a well-characterized reversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.

Executive Summary

This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 value in the low nanomolar range for the rat enzyme. While it is often used as a selective FAAH inhibitor, evidence suggests that this compound exhibits cross-reactivity with other serine hydrolases, most notably carboxylesterases. This guide summarizes the available quantitative data on its inhibitory activity, details a common experimental protocol for assessing hydrolase inhibitor selectivity, and provides a visual representation of the relevant biological pathways.

Data Presentation: this compound Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various hydrolases. It is important to note that comprehensive screening data across a wide panel of hydrolases for this compound is not extensively published. The available data primarily focuses on its primary target, FAAH, with some information on its off-target activities.

Target HydrolaseOrganism/SourceIC50 ValueCitation(s)
Fatty Acid Amide Hydrolase (FAAH)Rat~ 5 nM[1]
Kappa Opioid ReceptorNot SpecifiedLow activity (~35% inhibition at 10 µM)[1]
CarboxylesterasesGeneralIdentified as a main off-target class[2]

Further quantitative data on the inhibition of specific carboxylesterases and other hydrolases by this compound is needed for a more complete selectivity profile.

Experimental Protocols

A standard method for determining the selectivity of a hydrolase inhibitor like this compound is through competitive activity-based protein profiling (ABPP) . This technique allows for the assessment of an inhibitor's potency and selectivity against a broad range of enzymes within a complex biological sample.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Inhibitor Selectivity

Objective: To determine the inhibitory potency and selectivity of this compound against a panel of serine hydrolases in a cell lysate or tissue proteome.

Materials:

  • Proteome Sample: Cell lysate (e.g., from HEK293T cells) or tissue homogenate (e.g., mouse brain).

  • Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Broad-spectrum Serine Hydrolase Probe: A fluorophosphonate (FP)-based probe with a reporter tag (e.g., FP-Rhodamine or FP-Biotin).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4.

  • SDS-PAGE reagents and equipment.

  • In-gel fluorescence scanner or streptavidin-HRP and chemiluminescence reagents (for biotinylated probes).

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate in the assay buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation:

    • In separate microcentrifuge tubes, aliquot a standardized amount of the proteome (e.g., 50 µg of total protein).

    • Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the proteome samples.

    • Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.

  • Probe Labeling:

    • Following the inhibitor incubation, add the broad-spectrum FP-probe to each sample at a final concentration optimized for labeling (e.g., 1 µM).

    • Incubate the samples for a further specified time (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active sites of the remaining active serine hydrolases.

  • Quenching and Sample Preparation:

    • Stop the labeling reaction by adding SDS-PAGE sample loading buffer.

    • Denature the proteins by heating the samples (e.g., at 95°C for 5 minutes).

  • Gel Electrophoresis and Visualization:

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescently tagged probe (e.g., FP-Rhodamine), visualize the labeled hydrolases directly using an in-gel fluorescence scanner. The intensity of the fluorescent bands will be inversely proportional to the inhibitory activity of this compound at that concentration.

    • If using a biotinylated probe (e.g., FP-Biotin), transfer the separated proteins to a membrane (Western blotting), probe with streptavidin-HRP, and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each hydrolase at different this compound concentrations.

    • Determine the IC50 value for each inhibited hydrolase by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

G Experimental Workflow for this compound Cross-Reactivity Profiling cluster_prep Sample Preparation cluster_assay Competitive ABPP Assay cluster_analysis Data Analysis proteome Proteome Preparation (Cell Lysate/Tissue Homogenate) incubation Inhibitor Incubation (Proteome + this compound) proteome->incubation inhibitor This compound Stock (Serial Dilutions) inhibitor->incubation labeling Probe Labeling (Addition of FP-Probe) incubation->labeling Allow inhibitor binding sds_page SDS-PAGE labeling->sds_page Label remaining active enzymes visualization Visualization (Fluorescence Scan/Western Blot) sds_page->visualization quantification Band Quantification visualization->quantification ic50 IC50 Determination quantification->ic50 Selectivity Profile Selectivity Profile ic50->Selectivity Profile

Caption: Workflow for assessing this compound cross-reactivity using competitive ABPP.

Signaling Pathway: Endocannabinoid Metabolism and Potential Off-Target Interference

G Endocannabinoid Signaling and Potential Off-Target Effects of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Hydrolysis Neuronal Signaling Modulation Neuronal Signaling Modulation CB1R->Neuronal Signaling Modulation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine OL135 This compound OL135->FAAH Inhibits Carboxylesterase Carboxylesterase (Off-Target) OL135->Carboxylesterase Inhibits (Off-Target) CarboxylicAcid Carboxylic Acid Carboxylesterase->CarboxylicAcid Alcohol Alcohol Carboxylesterase->Alcohol EsterSubstrate Ester Substrates EsterSubstrate->Carboxylesterase Hydrolysis

Caption: Endocannabinoid pathway and potential this compound off-target effects.

References

OL-135: A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound OL-135 with other established pain therapeutics in preclinical models of inflammatory and neuropathic pain. The data presented herein is supported by experimental evidence from peer-reviewed studies, offering a quantitative and methodological foundation for researchers and drug development professionals.

Executive Summary

This compound is a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, this compound increases endogenous anandamide levels, leading to the activation of cannabinoid receptors and subsequent analgesic effects.[1] This mechanism of action presents a promising alternative to traditional analgesics such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the comparative efficacy of this compound in two well-established rodent pain models: the Mild Thermal Injury (MTI) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.

Comparative Efficacy of this compound

The analgesic efficacy of this compound has been predominantly evaluated by measuring the mechanical withdrawal threshold in response to von Frey filament stimulation. The following tables summarize the quantitative data from these studies, comparing this compound to the standard opioid analgesic, morphine.

Mild Thermal Injury (MTI) Model

The MTI model induces a state of thermal hyperalgesia and mechanical allodynia, mimicking inflammatory pain.

TreatmentDose (i.p.)Time Post-DosingMean Paw Withdrawal Threshold (g)
Vehicle-30 min~1 g
This compound 20 mg/kg 30 min ~8 g [3]
This compound 20 mg/kg 60 min Significant vs. Vehicle[3]
Morphine1 mg/kg30 min~10 g[3]

Table 1: Comparative efficacy of this compound and morphine in the rat Mild Thermal Injury (MTI) model, assessed by the von Frey test.[3]

Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used model of neuropathic pain, characterized by persistent mechanical allodynia.

TreatmentDose (i.p.)Time Post-DosingMean Paw Withdrawal Threshold (g)
Vehicle-30 min~2 g
This compound 20 mg/kg 30 min ~8 g [3]
This compound 20 mg/kg 60 min Significant vs. Vehicle[3]
Morphine3 mg/kg30 min~10 g[3]

Table 2: Comparative efficacy of this compound and morphine in the rat Spinal Nerve Ligation (SNL) model, assessed by the von Frey test.[3]

Dose-Response Characteristics of this compound
Pain ModelED₅₀ (i.p.)
Mild Thermal Injury (MTI)8.9 mg/kg[3]
Spinal Nerve Ligation (SNL)5.3 mg/kg[3]

Table 3: Dose-response relationship for this compound in reversing mechanical allodynia in rat pain models.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by inhibiting the FAAH enzyme. This leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2). The differential involvement of these receptors and the opioid system in the analgesic effect of this compound across different pain models is a key area of investigation.

OL-135_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound FAAH FAAH This compound->FAAH Inhibits Anandamide_degraded Degraded Anandamide FAAH->Anandamide_degraded Degrades Anandamide_active Anandamide (AEA) Anandamide_active->FAAH CB1R_pre CB1 Receptor Anandamide_active->CB1R_pre Activates AEA_release AEA Release Anandamide_active->AEA_release Pain_Signal_Inhibition Pain_Signal_Inhibition CB1R_pre->Pain_Signal_Inhibition Inhibits Pain Signal Transmission NAPE-PLD NAPE-PLD NAPE-PLD->Anandamide_active NAPE NAPE NAPE->NAPE-PLD Metabolized by

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Spinal Nerve Ligation (SNL) Model

The SNL model is a surgical procedure used to induce neuropathic pain in rodents.

  • Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A dorsal midline incision is made at the L4-S2 vertebral levels to expose the paraspinal muscles.

  • Exposure of Spinal Nerves: The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

  • Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with silk suture.

  • Closure: The muscle and skin incisions are closed with sutures or wound clips.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia and care. Behavioral testing is typically performed 7-14 days after surgery.

SNL_Workflow Anesthesia Animal Anesthesia Incision Dorsal Midline Incision Anesthesia->Incision 1 Exposure Expose L4-L6 Spinal Nerves Incision->Exposure 2 Ligation Ligate L5 & L6 Nerves Exposure->Ligation 3 Closure Suture Muscle & Skin Ligation->Closure 4 Post-op_Care Post-operative Care Closure->Post-op_Care 5 Behavioral_Testing Behavioral Testing (7-14 days) Post-op_Care->Behavioral_Testing 6

Spinal Nerve Ligation experimental workflow.
Mild Thermal Injury (MTI) Model

The MTI model is used to induce inflammatory pain.

  • Anesthesia: The animal is lightly anesthetized.

  • Thermal Injury: The plantar surface of one hind paw is placed on a heated surface (e.g., a hot plate at a controlled temperature) for a specific duration to induce a mild burn.

  • Recovery: The animal is allowed to recover from anesthesia.

  • Behavioral Testing: Behavioral assessments for thermal hyperalgesia and mechanical allodynia are conducted at various time points after the injury.

Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

  • Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.

  • Filament Application: A series of calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Observation: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using a statistical method (e.g., the up-down method), which represents the force at which the animal has a 50% probability of withdrawing its paw.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound is an effective analgesic in both inflammatory and neuropathic pain models, with an efficacy comparable to that of morphine at the doses tested.[3] The distinct mechanism of action of FAAH inhibitors like this compound, which involves the enhancement of the endogenous cannabinoid system, offers a potential advantage over traditional analgesics by potentially avoiding some of their associated side effects.[1]

Further research is warranted to fully elucidate the comparative efficacy and safety profile of this compound against a broader range of analgesics, including various NSAIDs and gabapentinoids. Head-to-head comparative studies with detailed dose-response analyses will be crucial in determining the therapeutic potential of this compound and other FAAH inhibitors for the management of chronic pain.

References

A Head-to-Head Comparison of Leading FAAH Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors.

This guide provides an objective, data-driven comparison of key FAAH inhibitors, focusing on their biochemical potency, pharmacokinetic profiles, and selectivity. Detailed experimental protocols for commonly employed preclinical assays are included to support the design and execution of future research in this therapeutic area.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can potentiate cannabinoid receptor signaling. This mechanism has shown therapeutic promise for a range of conditions, including pain, inflammation, anxiety, and neurodegenerative disorders, without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide focuses on a head-to-head comparison of several well-characterized FAAH inhibitors: PF-04457845, JNJ-42165279, URB597, and OL-135.

Comparative Performance of FAAH Inhibitors

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of the selected FAAH inhibitors, compiled from publicly available preclinical and clinical data.

Table 1: In Vitro Potency and Selectivity of FAAH Inhibitors
CompoundTargetIC50 (nM)K_i (nM)Mechanism of ActionSelectivity Notes
PF-04457845 Human FAAH7.2-Irreversible, Covalent (Carbamylation)Highly selective for FAAH over other serine hydrolases.
JNJ-42165279 Human FAAH70-Covalent, Slowly ReversibleHigh selectivity against a panel of receptors, enzymes, transporters, and ion channels.
URB597 Rat Brain FAAH4.6-Irreversible, CovalentLess selective than PF-04457845, with some off-target activity on other serine hydrolases.
This compound Human FAAH-4.7Reversible, CompetitiveSelective for FAAH over other mammalian serine hydrolases.
Table 2: Pharmacokinetic Properties of FAAH Inhibitors
CompoundSpeciesDoseRouteC_maxT_max (h)
PF-04457845 Rat1 mg/kgp.o.23 ng/mL1.0
Dog0.5 mg/kgp.o.11 ng/mL2.0
JNJ-42165279 Rat20 mg/kgp.o.4.2 µM1.0
URB597 Rat0.3 mg/kgi.p.--
This compound Rat20 mg/kgi.p.--

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches for evaluating FAAH inhibitors, the following diagrams illustrate the FAAH signaling pathway and a general experimental workflow.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_syn Anandamide (AEA) Synthesis AEA AEA AEA_syn->AEA On demand CB1R CB1 Receptor AEA->CB1R Binds AEA_transport AEA Transport AEA->AEA_transport Reuptake FAAH FAAH AEA_transport->FAAH Intracellular Transport Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

FAAH Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation screening Primary Screening (FAAH Activity Assay) potency Potency Determination (IC50/Ki) screening->potency selectivity Selectivity Profiling (Serine Hydrolase Panel) potency->selectivity pk Pharmacokinetics (Cmax, Tmax, Bioavailability) selectivity->pk Candidate Selection pd Pharmacodynamics (FAAH Occupancy, AEA Levels) pk->pd efficacy Efficacy Models (Pain, Inflammation) pd->efficacy

Experimental Workflow for FAAH Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of FAAH inhibitors are provided below. These protocols are intended to serve as a guide for researchers designing their own studies.

FAAH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by detecting the hydrolysis of a fluorogenic substrate.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitor compounds and a known FAAH inhibitor (positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control in assay buffer.

  • In the 96-well plate, add the FAAH enzyme preparation to each well.

  • Add the diluted inhibitor or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the FAAH activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)

This model is used to assess the anti-inflammatory properties of test compounds.

Animals:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

Materials:

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test FAAH inhibitor

  • Vehicle control

  • Pletysmometer or calipers

Procedure:

  • Administer the test inhibitor or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Measure the baseline paw volume of the right hind paw using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

  • The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Formalin Test in Rats (Nociceptive and Inflammatory Pain Model)

This model assesses the analgesic effects of compounds on both acute and persistent pain.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • 5% formalin solution in saline

  • Test FAAH inhibitor

  • Vehicle control

  • Observation chamber with a mirror to allow for unobstructed observation of the paw.

Procedure:

  • Administer the test inhibitor or vehicle to the rats.

  • After a predetermined pretreatment time, inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Immediately place the rat in the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-formalin injection (inflammatory pain).

  • A reduction in the licking/biting time in either phase indicates an analgesic effect.

Spinal Nerve Ligation (SNL) Model in Rats (Neuropathic Pain Model)

This surgical model is used to induce chronic neuropathic pain.

Animals:

  • Male Sprague-Dawley rats (175-200 g)

Surgical Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a dorsal midline incision to expose the L4-L6 vertebrae.

  • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with silk suture distal to the dorsal root ganglion.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least one week before behavioral testing.

Behavioral Assessment (Mechanical Allodynia):

  • Place the rats in individual testing chambers with a wire mesh floor.

  • Allow the animals to acclimate for at least 15 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.

  • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.

  • Administer the test FAAH inhibitor or vehicle and measure the paw withdrawal threshold at various time points post-dosing.

  • An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia and an analgesic effect of the compound.

Conclusion

The FAAH inhibitors presented in this guide represent a promising class of therapeutic agents with diverse chemical scaffolds and mechanisms of action. PF-04457845 and JNJ-42165279 have demonstrated high potency and selectivity in preclinical and clinical settings. While URB597 has been a valuable tool for preclinical research, its selectivity profile warrants careful consideration. The reversible inhibitor this compound offers an alternative mechanism for researchers to explore. The provided experimental protocols offer a foundation for the rigorous evaluation of novel FAAH inhibitors, facilitating the discovery and development of new treatments for a variety of debilitating conditions.

Synergistic Analgesic Effects of OL-135: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic effects of OL-135, a reversible fatty acid amide hydrolase (FAAH) inhibitor, with other classes of analgesics. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies for pain management.

Introduction to this compound

This compound is an experimental analgesic agent that exerts its effects by reversibly inhibiting fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide. By inhibiting FAAH, this compound increases the local concentration of anandamide, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects.[2][3] Notably, the analgesic action of this compound has been shown to be reversed by the opioid antagonist naloxone in animal models of neuropathic and inflammatory pain, suggesting a complex mechanism of action that also involves the endogenous opioid system.[2]

Synergistic Potential of this compound with Other Analgesics

The combination of analgesics with different mechanisms of action is a promising strategy to enhance therapeutic efficacy while potentially reducing the doses of individual drugs and their associated side effects. This guide focuses on the synergistic interactions of this compound with two major classes of analgesics: non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.

Data Summary: Synergistic Effects of this compound with Diclofenac

A key study has demonstrated a synergistic analgesic interaction between this compound and the NSAID diclofenac in a model of visceral pain. The synergy was quantitatively assessed using isobolographic analysis.

Table 1: ED50 Values and Synergistic Interaction of this compound and Diclofenac in the Acetic Acid-Induced Writhing Test in Mice [1]

DrugED50 (95% Confidence Interval)
This compoundED50 value not explicitly stated for this compound alone in the primary source, but its antinociceptive effects were dose-dependent.
Diclofenac9.8 (8.2-11.7) mg/kg
Combination (this compound + Diclofenac) Synergistic Interaction Confirmed by Isobolographic Analysis

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Visceral Nociception[1]

This model is used to assess the efficacy of analgesics against visceral pain.

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: this compound, diclofenac, or their combination are administered intraperitoneally (i.p.).

  • Induction of Nociception: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to a vehicle-treated control group. Dose-response curves are generated to determine the ED50 value for each drug and for the combination.

Isobolographic Analysis for Synergy[1][4][5][6][7][8]

This is a standard method to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).

  • Dose-Response Curves: The ED50 values for each drug administered alone are determined.

  • Isobologram Construction: The ED50 values of the two drugs are plotted on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity.

  • Combination Testing: The drugs are administered together in a fixed-ratio combination, and the ED50 of the combination is experimentally determined.

  • Analysis:

    • If the experimentally determined ED50 of the combination falls significantly below the line of additivity, the interaction is considered synergistic .

    • If the point lies on the line, the interaction is additive .

    • If the point lies above the line, the interaction is antagonistic .

Signaling Pathways and Experimental Workflow Diagrams

OL135_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron OL135 This compound FAAH FAAH OL135->FAAH Inhibits Anandamide_p Anandamide FAAH->Anandamide_p Degrades CB1_pre CB1 Receptor Anandamide_p->CB1_pre Activates PainSignal Pain Signal Transmission CB1_pre->PainSignal Inhibits Anandamide_post Anandamide

Caption: Mechanism of action of this compound in providing analgesia.

Synergy_Assessment_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Animal Model of Pain (e.g., Acetic Acid Writhing) B Administer this compound Alone (Dose-Response) A->B C Administer Analgesic B Alone (Dose-Response) A->C D Administer this compound + Analgesic B (Fixed-Ratio Combination) A->D E Measure Analgesic Effect B->E C->E D->E F Calculate ED50 for each drug and the combination E->F G Construct Isobologram F->G H Determine Nature of Interaction (Synergy, Additivity, Antagonism) G->H Synergistic_Interaction OL135 This compound Synergy Synergistic Analgesic Effect (> Additive) OL135->Synergy Analgesic_B Other Analgesic (e.g., NSAID, Opioid) Analgesic_B->Synergy Pain_Pathway Pain Signaling Pathway Synergy->Pain_Pathway Enhanced Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OL-135
Reactant of Route 2
Reactant of Route 2
OL-135

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.